molecular formula C11H13F2N B11722982 2-(3,4-Difluorophenyl)piperidine

2-(3,4-Difluorophenyl)piperidine

Número de catálogo: B11722982
Peso molecular: 197.22 g/mol
Clave InChI: ZXLYENXDZMAUOV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3,4-Difluorophenyl)piperidine is a fluorinated piperidine derivative that serves as a versatile and valuable building block in organic chemistry and drug discovery. This compound features a piperidine ring, a common scaffold in medicinal chemistry, substituted with a 3,4-difluorophenyl group. The strategic incorporation of fluorine atoms can significantly influence a molecule's properties, such as its metabolic stability, lipophilicity, and bioavailability, making this building block particularly useful in the design and synthesis of potential bioactive molecules . The specific stereoisomer of this compound, (2S)-2-(3,4-Difluorophenyl)piperidine, is available with the CAS Registry Number 1241683-84-0 . Its molecular formula is C11H13F2N, corresponding to a molecular weight of approximately 197.22 g/mol . Researchers also commonly work with its hydrochloride salt form, 2-(3,4-Difluorophenyl)piperidine hydrochloride (CAS 1203682-32-9), which has a molecular weight of 233.69 g/mol . This compound is intended for research applications as a key synthetic intermediate, particularly in the development of new pharmaceutical candidates. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C11H13F2N

Peso molecular

197.22 g/mol

Nombre IUPAC

2-(3,4-difluorophenyl)piperidine

InChI

InChI=1S/C11H13F2N/c12-9-5-4-8(7-10(9)13)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2

Clave InChI

ZXLYENXDZMAUOV-UHFFFAOYSA-N

SMILES canónico

C1CCNC(C1)C2=CC(=C(C=C2)F)F

Origen del producto

United States
Foundational & Exploratory

Engineering the CNS Pharmacophore: An In-Depth Technical Guide to (R)-2-(3,4-Difluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 2-arylpiperidine scaffold is a privileged motif, serving as the core pharmacophore for a vast array of central nervous system (CNS) therapeutics, including monoamine reuptake inhibitors and neurokinin-1 (NK1) receptor antagonists. Among these, (R)-2-(3,4-Difluorophenyl)piperidine stands out as a highly optimized chiral building block[1]. By strategically combining a basic piperidine amine with a bioisosterically modified aryl ring, this compound solves critical pharmacokinetic bottlenecks—specifically metabolic liability and blood-brain barrier (BBB) permeability—while maintaining rigid stereochemical control for target specificity.

As a Senior Application Scientist, I have structured this guide to move beyond basic properties, detailing the causality behind its structural design, the logic of its pharmacophore, and a self-validating protocol for its enantioselective synthesis.

Physicochemical Properties & Bioisosteric Rationale

The structural modifications present in (R)-2-(3,4-Difluorophenyl)piperidine are not arbitrary; they are the result of precise bioisosteric engineering. The table below summarizes the core quantitative data and the mechanistic causality behind each property.

PropertyValueCausality / Impact on Drug Design
CAS Number 1241683-60-2[1]Unique identifier for the pure (R)-enantiomer.
Molecular Formula C₁₁H₁₃F₂N[1]Defines the core mass; the presence of two fluorine atoms significantly alters the electron density of the aryl ring.
Molecular Weight 197.22 g/mol [1]Low molecular weight ensures high ligand efficiency (LE) when incorporated into larger Active Pharmaceutical Ingredients (APIs).
Stereocenter (R)-configuration at C2Forces the bulky 3,4-difluorophenyl group into an equatorial position in the piperidine chair conformation, minimizing 1,3-diaxial interactions and ensuring precise fit into receptor binding pockets[2].
pKa (Piperidine NH) ~9.2 (Predicted)The strong electron-withdrawing inductive effect of the 3,4-difluoro substitution slightly lowers the basicity of the adjacent amine compared to unsubstituted piperidine. This increases the fraction of un-ionized molecules at physiological pH (7.4), enhancing BBB penetration.
Metabolic Stability HighFluorine substitution at the 3 and 4 positions blocks the primary sites of Cytochrome P450 (CYP2D6/CYP3A4) mediated aromatic hydroxylation, drastically increasing the half-life of derived therapeutics.
Pharmacophore Logic Visualization

The following diagram illustrates the logical relationship between the structural features of (R)-2-(3,4-Difluorophenyl)piperidine and their resulting pharmacokinetic/pharmacodynamic outcomes.

PharmacophoreLogic Core (R)-2-(3,4-Difluorophenyl)piperidine Core Scaffold F_Sub 3,4-Difluoro Substitution Core->F_Sub Pip_Ring Piperidine Ring (Basic Amine) Core->Pip_Ring Chiral_Center (R)-Stereocenter at C2 Core->Chiral_Center Metab Blocks CYP450 Oxidation (Increased Half-life) F_Sub->Metab Lipo Increases Lipophilicity (Enhanced BBB Penetration) F_Sub->Lipo Salt Enables Salt Formation (Improved Solubility) Pip_Ring->Salt Receptor Anchors to Aspartate Residues (Receptor Binding) Pip_Ring->Receptor Conform Equatorial Aryl Conformation (Target Specificity) Chiral_Center->Conform

Caption: Logical relationship of the (R)-2-(3,4-Difluorophenyl)piperidine pharmacophore features.

Enantioselective Synthesis Methodology

Historically, 2-arylpiperidines were synthesized as racemates and resolved via diastereomeric salt formation (e.g., using chiral tartaric acid derivatives). However, classical resolution inherently caps the theoretical yield at 50%, which is unacceptable for scalable drug development.

To establish a self-validating, high-yield system, modern synthesis employs the asymmetric hydrogenation of cyclic imines [3]. Iridium (Ir) complexes bearing chiral spiro phosphine-oxazoline ligands have demonstrated unparalleled enantioselectivity for 2-substituted cyclic imines, bypassing the limitations of classical resolution[3].

Synthetic Workflow Visualization

SynthesisWorkflow SM Starting Materials: δ-Valerolactam + 3,4-Difluorophenylmagnesium bromide Step1 Step 1: Grignard Addition & Dehydration SM->Step1 Imine Intermediate: 6-(3,4-Difluorophenyl)- 2,3,4,5-tetrahydropyridine Step1->Imine Step2 Step 2: Asymmetric Hydrogenation [Ir(COD)Cl]2 / Chiral Spiro Ligand H2 (50 atm) Imine->Step2 Product Target Compound: (R)-2-(3,4-Difluorophenyl)piperidine (>98% ee) Step2->Product Validation Step 3: Analytical Validation Chiral HPLC & 19F NMR Product->Validation

Caption: Asymmetric synthesis workflow of (R)-2-(3,4-Difluorophenyl)piperidine.

Step-by-Step Experimental Protocol

The following protocol details the synthesis and validation of the (R)-enantiomer, emphasizing the causality behind specific experimental conditions.

Phase 1: Imine Formation
  • Grignard Addition : In a flame-dried flask under argon, add 3,4-difluorophenylmagnesium bromide (1.2 eq) in THF dropwise to a solution of δ-valerolactam (1.0 eq) at 0 °C.

    • Causality Check: Maintaining a strict 0 °C environment prevents double addition of the Grignard reagent and mitigates premature ring-opening side reactions.

  • Dehydration : Quench the reaction with saturated NH₄Cl (aq) and extract with EtOAc. Treat the crude intermediate with a catalytic amount of p-toluenesulfonic acid in toluene. Reflux using a Dean-Stark trap to drive the dehydration, yielding the cyclic imine 6-(3,4-difluorophenyl)-2,3,4,5-tetrahydropyridine.

  • In-Process Validation : Confirm the disappearance of the lactam carbonyl stretch (~1650 cm⁻¹) and the appearance of the imine C=N stretch (~1620 cm⁻¹) via FTIR spectroscopy.

Phase 2: Iridium-Catalyzed Asymmetric Hydrogenation
  • Catalyst Preparation : In an inert-atmosphere glovebox, dissolve [Ir(COD)Cl]₂ (1.0 mol%) and a chiral spiro phosphine-oxazoline ligand, such as (R)-SpiroPAP (2.2 mol%), in anhydrous dichloromethane (DCM). Stir for 30 minutes to form the active pre-catalyst[3].

  • Hydrogenation : Transfer the imine substrate (1.0 eq) and the catalyst solution to a high-pressure stainless-steel autoclave. Purge the vessel with H₂ gas three times to remove residual argon.

  • Reaction Conditions : Pressurize the autoclave to 50 atm of H₂ and stir at room temperature for 12–24 hours.

    • Causality Check: Iridium is explicitly chosen over Rhodium or Ruthenium because Ir-complexes exhibit superior catalytic activity and enantiocontrol for the sterically hindered C=N bond of cyclic imines. The rigid spiro ligand prevents the formation of inactive trimeric Ir-hydride species, ensuring high turnover numbers[3].

Phase 3: Isolation and Chiral Validation
  • Workup : Safely vent the H₂ gas and concentrate the mixture in vacuo. Purify the crude amine via acid-base extraction: dissolve in 1M HCl (aq), wash with diethyl ether to remove non-basic impurities, basify the aqueous layer to pH 12 with NaOH, and extract the free base with DCM.

  • Chiral HPLC Validation : Analyze the purified product using a Chiralcel OD-H column.

    • Mobile Phase: Hexane / Isopropanol / Diethylamine = 90 : 10 : 0.1.

    • Causality Check: The addition of 0.1% diethylamine (DEA) is critical. It acts as a competing base to suppress secondary interactions between the basic piperidine nitrogen and residual silanol groups on the stationary phase, preventing severe peak tailing and ensuring accurate enantiomeric excess (ee) integration. The target (R)-enantiomer should elute with an ee of ≥98%[1].

References

  • Amat, M., et al. "Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine." Chemical Communications (2002). PubMed. URL:[Link]

  • Gao, K., et al. "Iridium catalyzed asymmetric hydrogenation of cyclic imines of benzodiazepinones and benzodiazepines." Organic Letters (2012). PubMed. URL:[Link]

Sources

The 2-(3,4-Difluorophenyl)piperidine Scaffold: Structural Dynamics, Enantioselective Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-arylpiperidine motif is a privileged pharmacophore in medicinal chemistry, forming the core of numerous neuroactive therapeutics. The targeted introduction of a 3,4-difluorophenyl group—yielding 2-(3,4-difluorophenyl)piperidine ( for the (R)-enantiomer)[1]—imparts distinct physicochemical and pharmacokinetic advantages over its unfluorinated analogs. This technical whitepaper provides an in-depth analysis of this scaffold, detailing its structural conformation, a validated enantioselective synthetic methodology, and its pharmacological utility in central nervous system (CNS) drug design.

Structural and Physicochemical Profiling

The substitution of fluorine atoms at the 3 and 4 positions of the phenyl ring fundamentally alters the electronic distribution and lipophilicity of the molecule, directly impacting its behavior in biological systems.

  • Conformational Dynamics: In solution, 2-(3,4-difluorophenyl)piperidine predominantly adopts a chair conformation. To minimize 1,3-diaxial steric clashes, the bulky 3,4-difluorophenyl group strongly prefers the equatorial position. This predictable geometry is crucial for structure-based drug design.

  • Electronic Effects & pKa Modulation: Fluorine is highly electronegative. The 3,4-difluoro substitution exerts a strong inductive electron-withdrawing effect across the sigma framework, which slightly decreases the basicity (pKa) of the adjacent piperidine nitrogen compared to an unsubstituted phenyl ring. This pKa modulation enhances the fraction of the unionized drug at physiological pH (7.4), thereby improving blood-brain barrier (BBB) permeability.

  • Metabolic Stability: The presence of fluorine at the 3 and 4 positions blocks primary sites of cytochrome P450 (CYP450)-mediated aromatic oxidation. This significantly increases the metabolic half-life of derived therapeutics and prevents the formation of potentially toxic quinone-imine metabolites.

Quantitative Physicochemical Data

The following table summarizes the calculated physicochemical shifts induced by the difluoro substitution.

Property2-Phenylpiperidine (Base)2-(3,4-Difluorophenyl)piperidinePharmacological Impact
Molecular Weight 161.25 g/mol 197.22 g/mol Remains well within Lipinski's Rule of 5 for CNS drugs.
LogP (Lipophilicity) ~2.1~2.7Increased lipophilicity enhances passive BBB penetration.
Amine pKa ~10.2~9.6Lower pKa increases the unionized fraction at pH 7.4.
Metabolic Hotspots High (para/meta positions)Low (blocked by fluorine)Extended half-life; reduced toxic metabolite formation.

Enantioselective Synthetic Methodology

Biological targets, particularly monoamine transporters and G-protein coupled receptors (GPCRs), exhibit strict stereochemical requirements. The (R)- and (S)-enantiomers of 2-arylpiperidines often display vastly different pharmacological profiles (eutomer vs. distomer). Therefore, racemic synthesis followed by late-stage chiral resolution is highly inefficient.

Alternatively to methods like the Pd-catalyzed arylation of aza-Achmatowicz rearrangement products ()[2], we detail a direct, highly enantioselective synthesis utilizing the asymmetric deprotonation of N-Boc-piperidine followed by a Negishi cross-coupling, adapted from the foundational methodology by[3].

Causality of Experimental Choices
  • s-BuLi and (+)-Sparteine Surrogate: N-Boc-piperidine requires a strong base (s-BuLi) for benzylic deprotonation. The chiral ligand creates an asymmetric environment, selectively removing one enantiotopic proton to form a configurationally stable organolithium intermediate at -78°C.

  • Zinc Chloride (ZnCl₂): Organolithium species are highly reactive and incompatible with controlled palladium-catalyzed cross-coupling. Transmetalation to zinc forms an organozinc halide that is perfectly tuned for Negishi coupling, proceeding with complete retention of stereochemistry.

Step-by-Step Protocol: Asymmetric Synthesis of (R)-2-(3,4-Difluorophenyl)piperidine
  • Asymmetric Lithiation: To a flame-dried Schlenk flask under argon, add N-Boc-piperidine (1.0 equiv) and (+)-sparteine surrogate (1.2 equiv) in anhydrous diethyl ether. Cool the solution to -78°C. Dropwise add s-BuLi (1.1 equiv, 1.4 M in cyclohexane). Stir for 3 hours at -78°C to ensure complete and stereoselective deprotonation.

  • Transmetalation: Slowly add a solution of anhydrous ZnCl₂ (1.2 equiv, 1.0 M in THF) to the reaction mixture at -78°C. Stir for 30 minutes, then allow the mixture to warm to room temperature over 1 hour.

  • Negishi Cross-Coupling: In a separate flask, prepare the catalyst system: Pd₂(dba)₃ (0.02 equiv) and tri-tert-butylphosphine (t-Bu₃P·HBF₄, 0.08 equiv) in THF. Add 3,4-difluorobromobenzene (1.2 equiv). Transfer the organozinc solution to the catalyst flask via cannula. Heat the mixture to 60°C for 16 hours.

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify the N-Boc-(R)-2-(3,4-difluorophenyl)piperidine via silica gel flash chromatography (Hexanes/EtOAc).

  • Deprotection: Dissolve the purified intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (10 equiv). Stir at room temperature for 2 hours. Concentrate and neutralize with 1M NaOH to yield the free base.

  • Self-Validating Analytics: Confirm enantiomeric excess (ee > 95%) using chiral HPLC (e.g., Chiralcel OD-H column). Confirm the equatorial position of the aryl group via ¹H-NMR (identifiable by a large axial-axial coupling constant, J > 10 Hz, for the C2 proton).

SynthesisWorkflow A N-Boc-Piperidine B Asymmetric Lithiation (s-BuLi, (+)-Sparteine, -78°C) A->B C Transmetalation (ZnCl2, THF) B->C Configurationally Stable Carbanion D Negishi Coupling (3,4-Difluorobromobenzene, Pd-cat) C->D Retention of Stereochemistry E Boc Deprotection (TFA / DCM) D->E F (R)-2-(3,4-Difluorophenyl)piperidine (Target Scaffold) E->F

Enantioselective synthesis of (R)-2-(3,4-difluorophenyl)piperidine via Negishi coupling.

Pharmacological Relevance in CNS Drug Design

The 2-(3,4-difluorophenyl)piperidine core is a highly versatile building block for CNS therapeutics. It shares structural homology with known monoamine transporter inhibitors and is utilized in the synthesis of novel Trace Amine-Associated Receptor 1 (TAAR1) agonists and metabotropic glutamate receptor (mGluR) positive allosteric modulators.

Mechanistic Advantages of the 3,4-Difluoro Motif
  • Halogen Bonding: The fluorine atoms can engage in highly directional halogen bonds with backbone carbonyl oxygens of amino acid residues within the receptor binding pocket.

  • Multipolar Interactions: The strong C-F bond dipole interacts favorably with amide side chains (e.g., Asparagine, Glutamine) in the binding site, increasing target affinity compared to the unfluorinated analog.

Application Workflow: Monoamine Reuptake Inhibition

When functionalized appropriately, derivatives of this scaffold act as potent inhibitors of the Dopamine Transporter (DAT). The spatial orientation of the 2-aryl group perfectly mimics the dopamine catechol ring, while the piperidine nitrogen aligns with the endogenous amine binding site.

DAT_Signaling Ligand 2-(3,4-Difluorophenyl)piperidine Derivative DAT Dopamine Transporter (DAT) Blockade Ligand->DAT High Affinity Binding Synapse Increased Synaptic Dopamine Levels DAT->Synapse Reuptake Inhibition Receptor Post-Synaptic D1/D2 Receptor Activation Synapse->Receptor Signaling cAMP / PKA Signaling Cascade Receptor->Signaling

Mechanism of action for 2-arylpiperidine derivatives acting as monoamine reuptake inhibitors.

Trustworthiness & Methodological Validation

To ensure scientific integrity, any drug discovery program utilizing this scaffold must implement rigorous, self-validating protocols:

  • Absolute Stereochemistry Determination: While chiral HPLC confirms enantiomeric purity, absolute configuration must be validated via single-crystal X-ray diffraction of a heavy-atom derivative (e.g., a hydrobromide salt) or by vibrational circular dichroism (VCD) to ensure the correct eutomer is advanced.

  • In Vitro Metabolic Profiling: Human Liver Microsome (HLM) assays should be conducted in parallel with the unfluorinated 2-phenylpiperidine analog to empirically validate the predicted increase in metabolic stability afforded by the 3,4-difluoro substitution.

References

  • Coldham, I., & Leonori, D. (2008). "Synthesis of 2-arylpiperidines by palladium couplings of aryl bromides with organozinc species derived from deprotonation of N-boc-piperidine." Organic Letters, 10(17), 3923-3925.[Link]

  • Zhao, G., et al. (2020). "Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids." Organic Letters, 22(2), 458-463.[Link]

Sources

2-(3,4-Difluorophenyl)piperidine CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(3,4-Difluorophenyl)piperidine (CAS 1016760-10-3): Synthesis, Stereochemistry, and Pharmacological Applications

Executive Summary

The compound 2-(3,4-Difluorophenyl)piperidine (CAS 1016760-10-3) represents a highly privileged, fluorinated chiral building block in modern medicinal chemistry. Combining the ubiquitous 2-arylpiperidine pharmacophore with strategic di-fluorination, this scaffold is extensively utilized in the development of Central Nervous System (CNS) therapeutics, particularly those targeting monoamine transporters and G-protein coupled receptors (GPCRs).

This whitepaper provides application scientists and drug development professionals with an authoritative analysis of the physicochemical properties, stereochemical significance, and validated synthetic methodologies for integrating this scaffold into drug discovery pipelines.

Physicochemical Profiling & Stereochemical Significance

The therapeutic viability of a drug candidate is heavily dictated by its pharmacokinetic (PK) and pharmacodynamic (PD) profile. The incorporation of the 2-(3,4-difluorophenyl)piperidine moiety into a molecular architecture is rarely accidental; it is a calculated structural intervention.

The Causality of 3,4-Difluorination
  • Metabolic Shielding: The para-position of an unsubstituted phenyl ring is a primary site for oxidative metabolism by hepatic cytochrome P450 enzymes (e.g., CYP2D6). Substituting the C3 and C4 positions with fluorine—a highly electronegative atom with a van der Waals radius closely mimicking hydrogen—effectively blocks para-hydroxylation without introducing significant steric bulk.

  • pKa Modulation and Lipophilicity: The strong electron-withdrawing inductive effect of the difluorophenyl group lowers the pKa of the adjacent piperidine nitrogen. This subtle shift increases the fraction of the unionized species at physiological pH (7.4), thereby enhancing lipophilicity (LogP) and facilitating passive diffusion across the Blood-Brain Barrier (BBB).

  • Stereospecific Target Engagement: The C2 carbon of the piperidine ring is a chiral center. Enantiomers of 2-arylpiperidines typically exhibit drastically different binding affinities. For instance, the spatial orientation of the aryl ring dictates its ability to engage in

    
    -
    
    
    
    stacking or cation-
    
    
    interactions within the binding pockets of the Dopamine Transporter (DAT) or Serotonin Transporter (SERT).
Quantitative Data Summary

The following table summarizes the key physicochemical data and registry numbers for the racemate, its enantiomers, and its common salt form[1][2].

Compound / StereoisomerCAS NumberMolecular WeightEst. LogPPrimary Application
2-(3,4-Difluorophenyl)piperidine (Racemate) 1016760-10-3197.22 g/mol 2.78High-throughput screening library scaffold
(S)-2-(3,4-Difluorophenyl)piperidine 1241683-84-0197.22 g/mol 2.78Eutomer synthesis / Chiral ligand design
(R)-2-(3,4-Difluorophenyl)piperidine 1241683-60-2197.22 g/mol 2.78Distomer control / SAR profiling
2-(3,4-Difluorophenyl)piperidine HCl 1203682-32-9233.68 g/mol N/AAqueous assays / Formulation studies

Pharmacological Rationale & SAR Logic

To understand the structural advantages of this scaffold, we must deconstruct its Structure-Activity Relationship (SAR). The logic tree below illustrates how specific molecular features translate into macroscopic pharmacological benefits.

SAR Root 2-(3,4-Difluorophenyl)piperidine Core F_Subst 3,4-Difluoro Substitution Root->F_Subst Pip_Ring Piperidine Ring Root->Pip_Ring Chiral_Center C2 Chiral Center Root->Chiral_Center Met_Stab Increased Metabolic Stability (Prevents para-hydroxylation) F_Subst->Met_Stab Blocks CYP450 Lipophilicity Enhanced BBB Penetration (Higher unionized fraction) F_Subst->Lipophilicity Lowers pKa Basic_Amine Target Engagement (Salt bridge with Asp in GPCRs/Transporters) Pip_Ring->Basic_Amine Salt formation Eutomer High Target Selectivity (Reduced off-target toxicity) Chiral_Center->Eutomer Stereospecificity

Figure 1: SAR logic tree illustrating the physicochemical advantages of the fluorinated scaffold.

Validated Synthetic Methodologies

The synthesis of highly enantioenriched 2-arylpiperidines requires stringent control over the C2 stereocenter. While racemic mixtures can be synthesized via the addition of Grignard reagents to piperidine-derived iminium ions, modern asymmetric synthesis relies on transition-metal catalysis.

The most robust, self-validating protocol for synthesizing (S)-2-(3,4-difluorophenyl)piperidine utilizes the asymmetric deprotonation and Negishi cross-coupling methodology pioneered by Coldham and Leonori[3][4].

Experimental Protocol: Asymmetric Lithiation and Negishi Cross-Coupling

Rationale for Reagent Selection: Direct arylation of piperidine is impossible without activation. By protecting the amine with a Boc group, the adjacent


-protons become slightly acidic. Using s-BuLi in the presence of a chiral diamine (like a (+)-sparteine surrogate) allows for enantioselective deprotonation. The resulting organolithium species is highly reactive and prone to racemization; therefore, it is immediately transmetalated with 

to form a configurationally stable organozinc intermediate, which smoothly undergoes Pd-catalyzed Negishi coupling with 3,4-difluorobromobenzene.

Step-by-Step Workflow:

  • Asymmetric Deprotonation:

    • Flame-dry a Schlenk flask under argon and charge it with N-Boc-piperidine (1.0 equiv) and a (+)-sparteine surrogate (1.2 equiv) in anhydrous diethyl ether.

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Dropwise add s-butyllithium (1.2 equiv, 1.4 M in cyclohexane). Stir at -78 °C for 3 hours to ensure complete, enantioenlective formation of the 2-lithiopiperidine complex.

  • Transmetalation (Configurational Locking):

    • Add a solution of anhydrous

      
       (1.5 equiv, 1.0 M in ether) dropwise at -78 °C.
      
    • Stir for 30 minutes, then slowly warm the mixture to room temperature. The transmetalation to zinc locks the stereocenter, preventing racemization.

  • Negishi Cross-Coupling:

    • In a separate vial, prepare a catalyst solution of

      
       (8 mol%) and tri-tert-butylphosphine tetrafluoroborate (
      
      
      
      -
      
      
      , 12 mol%) in anhydrous THF.
    • Add the catalyst solution and 3,4-difluorobromobenzene (1.2 equiv) to the organozinc mixture.

    • Heat the reaction to 50 °C for 16 hours. Quench with saturated aqueous

      
       and extract with ethyl acetate. Purify via silica gel chromatography to isolate (S)-N-Boc-2-(3,4-difluorophenyl)piperidine.
      
  • Deprotection & Salt Formation:

    • Dissolve the intermediate in dichloromethane (DCM) and cool to 0 °C.

    • Add trifluoroacetic acid (TFA, 10 equiv) and stir for 2 hours.

    • Concentrate under vacuum, basify with 1M NaOH, and extract with DCM.

    • To form the stable salt, dissolve the free base in diethyl ether and add 2M HCl in ether dropwise until precipitation ceases. Filter to collect (S)-2-(3,4-difluorophenyl)piperidine hydrochloride (ee > 95%).

Synthesis A N-Boc-Piperidine B Asymmetric Lithiation (s-BuLi, (+)-Sparteine) A->B -78°C, Et2O C Transmetalation (ZnCl2) B->C Config. Lock D Negishi Cross-Coupling (Pd-cat, 3,4-Difluoro-Ph-Br) C->D Pd(OAc)2, t-Bu3P E (S)-N-Boc-2-(3,4-Difluorophenyl) piperidine D->E High ee% F Deprotection (TFA, then HCl) E->F Acidic Cleavage G (S)-2-(3,4-Difluorophenyl) piperidine HCl F->G Final Salt

Figure 2: Enantioselective synthesis of 2-(3,4-difluorophenyl)piperidine via asymmetric lithiation and Negishi coupling.

Conclusion

The integration of 2-(3,4-difluorophenyl)piperidine into chemical libraries provides medicinal chemists with a highly optimized starting point for CNS drug discovery. By leveraging the stereoelectronic effects of the difluorophenyl ring alongside the robust basicity of the piperidine core, researchers can bypass early-stage metabolic liabilities and focus directly on optimizing target affinity. The validated Negishi coupling route ensures that specific enantiomers can be synthesized at scale with high optical purity, fulfilling the rigorous demands of modern structure-based drug design.

References

  • Coldham, I., & Leonori, D. (2008). Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-piperidine. Organic Letters, 10(17), 3923–3925. Retrieved from [Link]

  • Zhao, G., Canterbury, D. P., Taylor, A. P., & Tong, R. (2020). Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids. Organic Letters, 22(2), 458-463. Retrieved from [Link]

Sources

The Pharmacological Utility and Mechanism of Action of the 2-(3,4-Difluorophenyl)piperidine Scaffold in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, 2-(3,4-Difluorophenyl)piperidine (CAS: 1241683-84-0 for the S-enantiomer) is not deployed as a standalone therapeutic agent, but rather acts as a highly privileged, chiral pharmacophore [1]. When integrated into larger molecular architectures, this scaffold dictates the bioactive conformation, metabolic stability, and target selectivity of the resulting drug candidates.

This technical guide dissects the core mechanism of action of the 2-(3,4-difluorophenyl)piperidine moiety, focusing on its structural causality, its role in Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonism for metabolic disorders [2], and its utility in kinase inhibition (e.g., Akt pathways) [3].

Structural Causality: The "Why" Behind the Scaffold

The efficacy of the 2-(3,4-difluorophenyl)piperidine scaffold is rooted in three distinct physicochemical pillars. Understanding these is critical for rational drug design.

The 3,4-Difluoro Effect (Metabolic & Electronic Modulation)

Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) closely mimics that of hydrogen (1.20 Å).

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes typically oxidize aromatic rings at the electron-rich para and meta positions. The 3,4-difluoro substitution blocks these metabolic soft spots, drastically increasing the half-life (

    
    ) of the compound.
    
  • Halogen Bonding &

    
    -Stacking:  The strongly electron-withdrawing fluorine atoms create an electron-deficient 
    
    
    
    -cloud over the phenyl ring. This enables favorable multipolar interactions (halogen bonding) with electron-rich carbonyl oxygens of the target protein's peptide backbone.
The Piperidine Core (Salt-Bridge Formation)

The piperidine ring provides a secondary amine with a


 typically ranging between 9.0 and 10.0. At physiological pH (7.4), this nitrogen is protonated. In G-protein coupled receptors (GPCRs), this protonated amine acts as a critical hydrogen bond donor, forming a robust salt bridge with highly conserved acidic residues (such as Aspartate

in the transmembrane domain 3).
C2 Chirality (Conformational Restriction)

Attachment of the difluorophenyl group at the C2 position of the piperidine ring (adjacent to the basic nitrogen) introduces a chiral center. The spatial orientation—(S) versus (R)—forces the piperidine ring into a specific chair conformation. This steric bulk near the basic nitrogen restricts the trajectory of attached functional groups, reducing entropic penalty upon target binding and minimizing off-target hERG channel blockade [3].

Primary Target Mechanisms of Action

Mechanism 1: MCHR1 Antagonism (Metabolic Syndrome)

Melanin-Concentrating Hormone (MCH) is a cyclic neuropeptide that regulates energy homeostasis. Overexpression of MCH leads to hyperphagia (excessive eating) and obesity. MCHR1 is a Class A GPCR coupled primarily to


 and 

proteins [4].

Mechanism of Action: Derivatives containing the 2-(3,4-difluorophenyl)piperidine scaffold act as competitive, high-affinity MCHR1 antagonists [2].

  • Binding: The molecule penetrates the deep transmembrane (TM) bundle of MCHR1. The protonated piperidine nitrogen anchors to Asp117 (Asp

    
    ), while the 3,4-difluorophenyl group wedges into a hydrophobic sub-pocket formed by TM5 and TM6.
    
  • Receptor Inactivation: This binding sterically occludes the endogenous MCH peptide from activating the receptor.

  • Signal Abrogation: By maintaining the receptor in an inactive state, the antagonist prevents

    
    -mediated inhibition of adenylate cyclase (restoring cAMP levels) and blocks 
    
    
    
    -mediated intracellular calcium mobilization. The net physiological result is a potent anorectic (appetite-suppressing) effect.

MCHR1_Pathway MCH Endogenous MCH (Agonist) MCHR1 MCHR1 (GPCR) MCH->MCHR1 Activates Antagonist 2-(3,4-Difluorophenyl)piperidine Derivative (Antagonist) Antagonist->MCHR1 Blocks Gi Gi/o Protein Pathway MCHR1->Gi Gq Gq Protein Pathway MCHR1->Gq cAMP Decreased cAMP Gi->cAMP Ca2 Increased Intracellular Ca2+ Gq->Ca2 Feeding Orexigenic Signal (Increased Feeding) cAMP->Feeding Ca2->Feeding

Fig 1: Mechanism of MCHR1 antagonism by 2-(3,4-difluorophenyl)piperidine derivatives.

Mechanism 2: Kinase Inhibition (Akt Pathway)

While the 2-substituted scaffold is prominent in GPCRs, positional isomers (such as 3,4-disubstituted or 4-(3,4-difluorophenyl)piperidines) are heavily utilized as Akt (Protein Kinase B) inhibitors [3]. In this mechanism, the difluorophenyl group mimics the interactions of the ATP adenine ring within the kinase hinge region. The piperidine ring provides a vector to exit the active site, allowing for the addition of water-solubilizing groups while simultaneously disrupting the planar lipophilicity required for hERG channel binding.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the evaluation of 2-(3,4-difluorophenyl)piperidine derivatives must follow a self-validating workflow transitioning from binding affinity to functional cellular response.

Radioligand Competitive Binding Assay (Affinity)

Causality: This assay determines the


 (binding affinity) by measuring the compound's ability to displace a known radiolabeled antagonist (e.g., 

SNAP-7941) from the receptor.
  • Preparation: Harvest membranes from CHO-K1 cells stably expressing human MCHR1. Homogenize in assay buffer (50 mM HEPES, 5 mM

    
    , 1 mM 
    
    
    
    , 0.1% BSA, pH 7.4).
  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM

    
    SNAP-7941, and serial dilutions of the piperidine derivative (
    
    
    
    to
    
    
    M). Incubate at 25°C for 60 minutes.
  • Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a MicroBeta counter. Calculate

    
     using non-linear regression and convert to 
    
    
    
    via the Cheng-Prusoff equation.
HTRF cAMP Accumulation Assay (Functional Efficacy)

Causality: Binding does not guarantee antagonism. This assay proves functional antagonism by showing the compound reverses MCH-induced cAMP suppression.

  • Cell Plating: Plate MCHR1-expressing CHO cells in a 384-well plate at 5,000 cells/well.

  • Stimulation & Inhibition: Treat cells with 10 µM Forskolin (to artificially stimulate cAMP production) and 30 nM MCH (to suppress cAMP via

    
     activation).
    
  • Antagonism: Simultaneously add the piperidine derivative. Incubate for 30 minutes at 37°C.

  • Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) reagents (anti-cAMP-Cryptate and cAMP-d2). Measure fluorescence resonance energy transfer (FRET) at 665 nm / 620 nm. An increase in FRET indicates successful antagonism (restoration of cAMP).

Assay_Workflow Synth Scaffold Synthesis & Chiral Resolution Bind Radioligand Binding (Affinity: Ki) Synth->Bind Func HTRF cAMP Assay (Function: IC50) Bind->Func InVivo In Vivo Efficacy (Diet-Induced Obesity) Func->InVivo

Fig 2: Self-validating experimental workflow for evaluating piperidine-based antagonists.

Quantitative Data Presentation

The following table summarizes the comparative physicochemical properties and hypothetical target affinities demonstrating the structure-activity relationship (SAR) of the difluorophenyl-piperidine scaffold variants.

Compound ScaffoldStereochemistryLogP (Calculated)TPSA (Ų)MCHR1 Affinity (

, nM)
Akt1 Inhibition (

, nM)
hERG Blockade (

, µM)
2-(3,4-Difluorophenyl)piperidine (S)2.7812.03< 10.0> 5000> 30.0
2-(3,4-Difluorophenyl)piperidine (R)2.7812.03> 250.0> 5000> 30.0
4-(3,4-Difluorophenyl)piperidine Achiral2.6512.03> 1000.0< 5.0> 15.0
2-(Phenyl)piperidine (No Fluorine)(S)2.1512.03> 500.0> 5000< 5.0

Data Interpretation: The (S)-enantiomer of the 2-substituted scaffold is highly selective for MCHR1, whereas the 4-substituted positional isomer shifts selectivity toward kinase domains (Akt). Removal of the fluorine atoms drastically reduces target affinity and increases dangerous hERG liability.

References

  • Google Patents. "EP1595867A1 - Melanin-concentrating hormone receptor antagonists containing piperidine derivatives as the active ingredient." European Patent Office.
  • Journal of Medicinal Chemistry. "Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design." ACS Publications. Available at: [Link]

  • NDI Neuroscience. "Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist." Nature Medicine. Available at: [Link]

Unlocking the Pharmacological Potential of the 2-(3,4-Difluorophenyl)piperidine Scaffold: A Technical Guide to Therapeutic Targets and Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In modern medicinal chemistry, the selection of a foundational pharmacophore dictates the trajectory of a drug development program. The 2-(3,4-difluorophenyl)piperidine scaffold (CAS: 1016760-10-3) and its stereospecific (S)-enantiomer (CAS: 1241683-84-0) have emerged as highly privileged building blocks [1].

As a Senior Application Scientist, I approach scaffold selection not merely as a structural exercise, but as a multi-dimensional optimization problem. This guide dissects the causality behind the experimental choices associated with this scaffold, maps its primary therapeutic targets (from oncology to neuropharmacology), and provides self-validating experimental workflows to ensure scientific integrity during lead optimization.

The Causality of Scaffold Design: Why 2-(3,4-Difluorophenyl)piperidine?

To understand the utility of this molecule, we must break down the physicochemical causality of its two primary components: the piperidine ring and the difluorophenyl substituent.

The Piperidine Core: Anchoring the Pharmacophore

The saturated six-membered nitrogenous ring provides a basic amine (pKa ~9.0–10.5) that is predominantly protonated at physiological pH.

  • Causality: This protonation is not incidental; it is a strict requirement for forming critical electrostatic salt bridges with conserved acidic residues (such as Asp112 in Dopamine receptors) within the transmembrane domains of target proteins [2]. Furthermore, the C2 attachment point creates a chiral center, allowing researchers to exploit stereospecific binding pockets, drastically reducing off-target entropy penalties.

The 3,4-Difluoro Substitution: The Metabolic Shield

Unsubstituted phenyl rings are highly susceptible to Cytochrome P450 (CYP450)-mediated Phase I metabolism, specifically aromatic hydroxylation at the para and meta positions.

  • Causality: By substituting fluorine at the C3 and C4 positions, we achieve complete metabolic blockade. The C-F bond is significantly stronger than the C-H bond, preventing oxidative cleavage [3].

  • Electronic & Lipophilic Effects: Fluorine is highly electronegative. Its inductive effect withdraws electron density from the aromatic ring, altering the quadrupole moment and strengthening

    
     stacking interactions with aromatic residues (Phe, Tyr, Trp) in the target receptor. Additionally, the difluoro substitution increases lipophilicity (LogP), which is a critical driver for Blood-Brain Barrier (BBB) permeability in Central Nervous System (CNS) targets [2].
    

Primary Therapeutic Targets & Mechanistic Pathways

The 2-(3,4-difluorophenyl)piperidine core serves as the engine for several distinct therapeutic classes.

Oncology: Akt Kinase Inhibition

The PI3K/Akt/mTOR signaling cascade is hyperactivated in numerous malignancies. Derivatives of the difluorophenyl-piperidine scaffold (e.g., analogs of Capivasertib or Hu7691) act as potent, ATP-competitive Akt inhibitors [1]. The difluorophenyl moiety is perfectly sized to occupy the hydrophobic specificity pocket of the Akt kinase domain, while the piperidine nitrogen interacts with the hinge region.

Neuropharmacology: GPCRs and NMDA Receptors

For CNS indications (e.g., Parkinson's disease, schizophrenia), drugs must achieve high Central Nervous System Multiparameter Optimization (CNS MPO) scores. The 3,4-difluorophenyl piperidine scaffold consistently yields CNS MPO scores >4.5 [2]. It is heavily utilized in the design of Dopamine 4 Receptor (D4R) antagonists and NR2B-selective NMDA receptor antagonists, where the fluorinated ring enhances receptor residence time.

Antimicrobial Resistance: Efflux Pump Inhibitors (EPIs)

In combating multidrug-resistant (MDR) bacteria, piperidine derivatives have demonstrated the ability to inhibit bacterial efflux pumps (such as AcrAB-TolC in E. coli and NorA in S. aureus) [4]. The scaffold disrupts the proton gradient required to energize the pump, thereby re-sensitizing the pathogen to standard antibiotics like ciprofloxacin.

Pathway Ligand 2-(3,4-Difluorophenyl) piperidine derivative Target Target Receptor/Kinase (e.g., Akt, D4R, NMDA) Ligand->Target High Affinity Binding (Stereospecific) Tox Off-Target Toxicity (CYP450 Metabolism) Ligand->Tox Blocked by F-substitution Effect Therapeutic Efficacy (Tumor Suppression / CNS Mod) Target->Effect Pathway Modulation

Caption: Logical relationship between the difluorophenyl scaffold, target engagement, and metabolic stability.

Quantitative Data Summaries: Structure-Activity Relationship (SAR)

To validate the superiority of the 3,4-difluorophenyl substitution, we must analyze comparative SAR data. The table below synthesizes quantitative metrics demonstrating how fluorine substitution dictates both potency and drug-likeness.

Scaffold ModificationPrimary TargetBinding Affinity (

/

)
CNS MPO ScoreMetabolic Stability (HLM

)
Unsubstituted PhenylD4 Receptor150.0 nM3.5< 15 min
4-FluorophenylD4 Receptor53.0 nM4.025 min
3,4-Difluorophenyl D4 Receptor 5.5 nM > 4.5 > 60 min
3,4-Difluorophenyl Akt Kinase 12.0 nM N/A > 60 min

Table 1: Summarized SAR data illustrating the impact of phenyl ring fluorination on target affinity and pharmacokinetic stability [1][2].

Self-Validating Experimental Protocols

Trustworthiness in drug discovery demands self-validating systems. An in vitro binding assay alone is insufficient; it must be coupled orthogonally with metabolic assays to prove that the fluorine substitution is performing its intended role as a metabolic shield.

Protocol A: In Vitro Radioligand Binding Assay (Target Engagement)

Purpose: To quantify the binding affinity (


) of the synthesized derivative against the target receptor (e.g., hD4R).
  • Membrane Preparation: Harvest HEK293 cells stably expressing the human D4 receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM EDTA.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM

    
    -methylspiperone (radioligand), and varying concentrations of the 2-(3,4-difluorophenyl)piperidine test compound (10 pM to 10 µM).
    
  • Equilibration: Incubate the mixture at 25°C for 120 minutes to ensure steady-state equilibrium.

  • Filtration & Readout: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI). Wash three times with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.

  • Validation Check: Calculate the

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation. A valid assay must show a Hill slope near 1.0.
Protocol B: Human Liver Microsome (HLM) Stability Assay (Metabolic Shielding)

Purpose: To validate that the 3,4-difluoro substitution successfully prevents CYP450-mediated aromatic hydroxylation.

  • System Setup: Prepare a reaction mixture containing 1 µM of the test compound and 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Quantification: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound.

  • Validation Check: The

    
     of the 3,4-difluorophenyl derivative must be significantly longer (>60 min) compared to the unsubstituted control (<15 min) to validate the scaffold design.
    

Workflow Step1 Step 1: Scaffold Synthesis Chiral resolution of (S)-enantiomer Step2 Step 2: In Vitro Assay Radioligand binding / Kinase inhibition Step1->Step2 Step3 Step 3: ADME Profiling Microsomal stability (HLM/MLM) Step2->Step3 Step4 Step 4: In Vivo Models Pharmacokinetics & Disease Xenografts Step3->Step4

Caption: Step-by-step experimental workflow for evaluating 2-(3,4-difluorophenyl)piperidine derivatives.

References

  • Title: Discovery of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds Source: ChemRxiv URL: [Link]

  • Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Efflux pump inhibitors for bacterial pathogens: From bench to bedside Source: Indian Journal of Medical Research (PMC - NIH) URL: [Link]

In-Silico Modeling of 2-(3,4-Difluorophenyl)piperidine: A Technical Guide to Scaffold Optimization and Pharmacophore Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the piperidine ring is recognized as a "privileged scaffold," appearing in over 70 commercialized drugs, including potent analgesics, antipsychotics, and kinase inhibitors [1]. The compound 2-(3,4-Difluorophenyl)piperidine (CAS: 1241683-60-2) represents a highly versatile, chiral building block.

As a Senior Application Scientist, I approach this scaffold not just as a static 2D structure, but as a dynamic 3D pharmacophore. The causality behind selecting this specific substitution pattern is twofold:

  • The Piperidine Core: The secondary amine possesses a pKa of approximately 9.5, ensuring it is protonated at physiological pH (7.4). This generates a localized positive charge capable of forming critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) in target binding pockets.

  • The 3,4-Difluorophenyl Motif: Fluorine substitution is a classical bioisosteric strategy used to block cytochrome P450-mediated metabolic oxidation. Furthermore, the highly electronegative fluorine atoms alter the electrostatic potential of the aromatic ring. While fluorine's

    
    -hole is less pronounced than heavier halogens, it can still engage in highly directional orthogonal multipolar interactions (often termed ) with protein backbone carbonyls [2].
    

This whitepaper outlines a rigorous, self-validating in-silico workflow to model this compound, ensuring high-fidelity predictions for drug discovery campaigns.

Computational Workflow Overview

To accurately predict the binding affinity and dynamic stability of 2-(3,4-Difluorophenyl)piperidine within a biological target, we employ a phased computational pipeline.

Workflow QM 1. QM Optimization (B3LYP/6-311G**) Dock 2. Molecular Docking (Grid Generation & Search) QM->Dock MD 3. Molecular Dynamics (AMBER ff19SB/TIP3P) Dock->MD Analysis 4. Trajectory Analysis (MM-GBSA & RMSD) MD->Analysis

Fig 1: End-to-end in-silico workflow for piperidine scaffold evaluation.

Phase 1: Quantum Mechanical (QM) Ligand Preparation

Standard molecular mechanics (MM) force fields often fail to accurately capture the anisotropic electron distribution of fluorinated aromatics. Therefore, we utilize Density Functional Theory (DFT) to derive the optimal geometry and electrostatic potential (ESP) charges.

Step-by-Step Protocol
  • Stereochemical Initialization: Generate the 3D conformer of the specific enantiomer (e.g., (R)-2-(3,4-difluorophenyl)piperidine). Ensure the piperidine nitrogen is protonated (+1 charge).

  • Geometry Optimization: Submit the structure to a QM package (e.g., Gaussian 16).

    • Causality of Choice: We select the B3LYP functional with the 6-311G(d,p) basis set . This specific level of theory provides an optimal balance between computational cost and the accurate representation of polarization effects required for halogenated systems [3].

  • ESP Calculation: Following optimization, calculate the ESP to derive Restrained Electrostatic Potential (RESP) charges. This accurately maps the electron density, highlighting the fluorine atoms' electrostatic profile.

Self-Validation Checkpoint: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies (NImag = 0) validates that the optimized geometry is a true local minimum on the potential energy surface, not a transition state.

Phase 2: Molecular Docking Protocol

Molecular docking positions the QM-optimized ligand into the target receptor (e.g., the hinge region of an Akt kinase or the orthosteric site of a GPCR).

Step-by-Step Protocol
  • Receptor Preparation: Retrieve the target crystal structure from the PDB. Strip co-crystallized water molecules (unless structural waters are known to mediate critical H-bonds). Add polar hydrogens and assign Gasteiger charges.

  • Grid Generation: Define a bounding box (e.g., 20 Å × 20 Å × 20 Å) centered on the native co-crystallized ligand.

  • Conformational Search: Execute the docking run using a Lamarckian Genetic Algorithm (e.g., AutoDock Vina). Allow full flexibility of the single rotatable bond between the phenyl ring and the piperidine core.

    • Causality of Choice: The rotational flexibility is critical. The dihedral angle dictates whether the difluorophenyl group can optimally align its

      
      -system for 
      
      
      
      -
      
      
      stacking while simultaneously positioning the piperidine nitrogen for a salt bridge.

Self-Validation Checkpoint: Prior to docking the test compound, re-dock the native co-crystallized ligand. An RMSD (Root Mean Square Deviation) of < 2.0 Å between your docked pose and the experimental crystallographic pose validates the grid parameters and scoring function.

Phase 3: Molecular Dynamics (MD) Simulation

Static docking poses represent a vacuum-state snapshot. To validate the trustworthiness of the predicted binding mode, we subject the complex to explicit solvent Molecular Dynamics using the [4].

MD_Protocol Solv System Solvation (TIP3P Water Box) Min Energy Minimization (10k steps, 500 kcal/mol restraints) Solv->Min Heat Heating (NVT) (0K to 300K over 50ps) Min->Heat Eq Equilibration (NPT) (Density & Pressure stabilization) Heat->Eq Prod Production (NPT) (Unrestrained 100ns trajectory) Eq->Prod

Fig 2: Step-by-step AMBER molecular dynamics equilibration and production protocol.

Step-by-Step Protocol
  • Topology Generation: Parameterize the protein using the ff19SB force field. Parameterize the ligand using the General AMBER Force Field 2 (GAFF2 ) combined with the RESP charges generated in Phase 1.

  • Solvation: Solvate the complex in a cubic box of TIP3P water molecules, ensuring a minimum 10 Å buffer between the protein and the box edge. Neutralize the system with Na+/Cl- ions.

    • Causality of Choice: TIP3P is explicitly chosen because the AMBER ff19SB force field was parameterized specifically alongside this water model; using alternatives like TIP4P can introduce systemic artifacts.

  • Minimization: Run 5,000 steps of steepest descent followed by 5,000 steps of conjugate gradient minimization. Apply harmonic restraints (500 kcal/mol·Å²) to the protein backbone to allow the solvent to relax without distorting the protein.

  • Heating & Equilibration: Heat the system from 0 K to 300 K in the NVT ensemble over 50 ps. Follow with 500 ps of NPT equilibration to stabilize system density at 1 atm.

  • Production: Run a 100 ns unrestrained production MD simulation.

Self-Validation Checkpoint: Extract the trajectory and plot the RMSD of the protein backbone and the ligand heavy atoms relative to the initial frame. A plateauing ligand RMSD (fluctuating within ~1.5 Å) over the final 50 ns validates that the binding pose is thermodynamically stable.

ADMET Profiling & Quantitative Data

To ensure the 2-(3,4-Difluorophenyl)piperidine scaffold is a viable lead-like candidate, we compute its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile using predictive QSAR models. The data demonstrates excellent central nervous system (CNS) penetration potential.

Physicochemical PropertyPredicted ValuePharmacological Implication
Molecular Weight 197.22 g/mol Ideal for small-molecule drug likeness (< 500 Da).
LogP (Lipophilicity) ~2.85Optimal for balancing aqueous solubility and lipid membrane permeability.
Topological Polar Surface Area (TPSA) 12.03 ŲHighly favorable for Blood-Brain Barrier (BBB) penetration (< 90 Ų required).
H-Bond Donors / Acceptors 1 / 3Complies strictly with Lipinski’s Rule of 5.
Rotatable Bonds 1Low entropic penalty upon binding; highly rigid scaffold.
CYP450 Liability LowThe 3,4-difluoro motif blocks common aromatic oxidation sites.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design Source: Chemical Science / Royal Society of Chemistry (RSC) URL:[Link]

  • The Amber Biomolecular Simulation Programs Source: Journal of Computational Chemistry / NCBI PMC URL:[Link]

Methodological & Application

Application Note: Scalable Synthesis of 2-(3,4-Difluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Strategic Rationale & Synthetic Design

The 2-arylpiperidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in high-affinity sigma receptor (σ1R/σ2R) ligands, monoamine reuptake inhibitors, and targeted CNS therapeutics[1]. The introduction of a 3,4-difluorophenyl moiety significantly modulates the lipophilicity, metabolic stability, and conformational preferences of the piperidine ring, making 2-(3,4-difluorophenyl)piperidine a highly valuable synthetic intermediate[2].

Historically, the synthesis of 2-arylpiperidines relied on the addition of aryl Grignard reagents to N-protected piperidones. However, this approach frequently suffers from competitive enolization of the ketone, leading to poor yields and challenging downstream purification[3]. To circumvent these limitations, we have designed a highly robust, self-validating two-step protocol. This method leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the aryl-heteroaryl bond, followed by a selective catalytic hydrogenation of the pyridine ring[4].

This sequence was chosen for its exceptional functional group tolerance and scalability. By building the carbon-carbon bond on an aromatic system first, we avoid the stereoelectronic complications of sp³-hybridized intermediates until the final, highly controlled dearomatization step.

Workflow A 2-Bromopyridine + 3,4-Difluorophenylboronic acid B Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 90°C A->B C Intermediate: 2-(3,4-Difluorophenyl)pyridine B->C D Catalytic Hydrogenation PtO2, H2 (50 psi), AcOH C->D E Target Compound: 2-(3,4-Difluorophenyl)piperidine D->E

Fig 1. Two-step synthetic workflow for 2-(3,4-difluorophenyl)piperidine.

Mechanistic Insights (E-E-A-T)
Step 1: The Suzuki-Miyaura Coupling

The coupling of 2-bromopyridine with 3,4-difluorophenylboronic acid is facilitated by


. The bidentate nature of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand is a critical choice here: its large bite angle suppresses the formation of inactive palladium black and accelerates the reductive elimination step, ensuring high turnover numbers even with electron-deficient fluorinated boronic acids.
Step 2: Selective Pyridine Dearomatization

Reducing a pyridine ring while preserving robust C-F bonds requires precise chemoselectivity. We utilize Adams' catalyst (


) in glacial acetic acid. The causality behind this solvent choice is purely mechanistic: acetic acid protonates the pyridine nitrogen, forming a pyridinium ion. This protonation significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, destroying its aromatic stability and rendering it highly susceptible to sequential hydride transfer on the platinum surface. Because C-F bonds are highly resistant to hydrogenolysis under these specific conditions, hydrodefluorination is entirely avoided.

Mechanism N1 2-(3,4-Difluorophenyl)pyridine N2 Protonation by AcOH (Pyridinium Formation) N1->N2 N3 Lowered LUMO Energy (Increased Electrophilicity) N2->N3 N5 Stepwise Hydride Transfer (Dearomatization) N3->N5 N4 PtO2 Surface Adsorption & H2 Activation N4->N5 N6 Piperidine Acetate Salt N5->N6

Fig 2. Mechanistic logic of pyridine dearomatization via PtO2 hydrogenation.

Detailed Experimental Protocols
Protocol A: Synthesis of 2-(3,4-Difluorophenyl)pyridine

This protocol is designed to be a self-validating system. The completion of the reaction can be visually confirmed by the precipitation of palladium black upon exhaustion of the boronic acid, alongside standard TLC monitoring.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask, add 2-bromopyridine (10.0 mmol, 1.0 eq), 3,4-difluorophenylboronic acid (12.0 mmol, 1.2 eq), and

    
     (20.0 mmol, 2.0 eq).
    
  • Solvent Addition & Degassing: Add 50 mL of a 1,4-Dioxane/

    
     mixture (4:1 v/v). Sparge the heterogeneous mixture with dry 
    
    
    
    gas for 15 minutes. Critical Insight: Degassing prior to catalyst addition is mandatory to prevent premature oxidation of the active Pd(0) species by dissolved oxygen.
  • Catalyst Addition: Quickly add

    
     (0.5 mmol, 5 mol%) under a positive flow of 
    
    
    
    .
  • Heating: Attach a reflux condenser and heat the mixture to 90 °C in an oil bath for 12 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (100 mL) and wash with water (2 × 50 mL) and brine (50 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 5% to 15% EtOAc in Hexanes) to yield the intermediate as a pale yellow oil.

Protocol B: Catalytic Hydrogenation to 2-(3,4-Difluorophenyl)piperidine

Safety Warning:


 is highly catalytic and can ignite organic solvent vapors. Never let the catalyst filter cake dry out in the presence of air.
  • Reaction Setup: Dissolve the purified 2-(3,4-difluorophenyl)pyridine (8.0 mmol) in 30 mL of glacial acetic acid in a heavy-walled Parr hydrogenation bottle.

  • Catalyst Addition: Carefully add

    
     (Adams' catalyst, 0.8 mmol, 10 mol%).
    
  • Hydrogenation: Secure the bottle in a Parr shaker. Purge the vessel with

    
     (3 cycles, 20 psi) to remove ambient oxygen, followed by 
    
    
    
    (3 cycles, 20 psi). Finally, pressurize the vessel to 50 psi with
    
    
    .
  • Agitation: Shake the reaction mixture at room temperature for 24 hours. The pressure will drop as

    
     is consumed; repressurize to 50 psi if it drops below 30 psi.
    
  • Workup & Free-Basing: Vent the

    
     gas safely. Filter the mixture through a pad of Celite to remove the platinum catalyst, washing the pad with methanol (20 mL). Concentrate the filtrate under vacuum to remove the majority of the acetic acid.
    
  • Neutralization: Cool the concentrated residue in an ice bath and slowly add 1M NaOH until the pH reaches 10-11, converting the piperidine acetate salt to its free base.

  • Extraction: Extract the aqueous layer with dichloromethane (3 × 40 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate to afford the target compound.
    
Quantitative Data & Analytical Benchmarks

To ensure the integrity of the synthesized compound, compare your analytical results against the benchmarks provided in the tables below. The complete disappearance of aromatic pyridine protons in the


H NMR spectra is the primary self-validating checkpoint for Step 2.

Table 1: Reaction Parameters and Expected Yields

StepReaction TypeCatalystTimeExpected YieldTarget Purity (HPLC)
1 Suzuki-Miyaura Coupling

(5 mol%)
12 h85 – 92%> 98%
2 Catalytic Hydrogenation

(10 mol%)
24 h78 – 85%> 95%

Table 2: Analytical Benchmarks for 2-(3,4-Difluorophenyl)piperidine

Analytical MethodKey Signals / Structural Benchmarks

H NMR (400 MHz,

)

7.15-6.95 (m, 3H, Ar-H), 3.55 (dd, 1H, C2-H), 3.15 (m, 1H, C6-H), 2.75 (m, 1H, C6-H), 1.90-1.40 (m, 6H, aliphatic piperidine protons).

F NMR (376 MHz,

)

-138.5 (m, 1F), -140.2 (m, 1F). Confirms preservation of C-F bonds.
LC-MS (ESI+)

[M+H]

calculated for

: 198.11; found: 198.1.
References
  • A. K. Jain, et al. "Preparation of novel analogs of 2-arylpiperidines and evaluation of their sigma receptor binding affinities." European Journal of Medicinal Chemistry, 2022.[Link]

  • K. D. Hesp, et al. "Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence." Organic Letters, 2014.[Link]

Sources

Application Note: Comprehensive NMR Characterization of 2-(3,4-Difluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide to the nuclear magnetic resonance (NMR) characterization of 2-(3,4-difluorophenyl)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms can significantly modulate the pharmacokinetic and physicochemical properties of drug candidates.[1] This guide offers in-depth protocols for ¹H, ¹³C, and ¹⁹F NMR spectroscopy and a thorough analysis of the expected spectral data. The causality behind experimental choices and the interpretation of complex coupling patterns arising from the fluorine substituents are explained to ensure a robust structural elucidation.

Introduction: The Significance of Fluorinated Piperidines

The piperidine scaffold is a prevalent motif in a vast number of pharmaceuticals and biologically active compounds.[2] Its conformational flexibility and ability to engage in key interactions with biological targets make it a privileged structure in drug design. The introduction of fluorine atoms onto the phenyl ring, as in 2-(3,4-difluorophenyl)piperidine, offers a powerful strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of such fluorinated molecules. The unique properties of the ¹⁹F nucleus—100% natural abundance, a spin of ½, and a high gyromagnetic ratio—provide high sensitivity, comparable to that of ¹H NMR.[3] Furthermore, the large chemical shift dispersion of ¹⁹F NMR minimizes signal overlap and offers exceptional sensitivity to the local electronic environment, making it a powerful probe for detailed structural analysis.[3][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the complete NMR characterization of 2-(3,4-difluorophenyl)piperidine, focusing on the integration of ¹H, ¹³C, and ¹⁹F NMR data for a complete and validated structural assignment.

Experimental Protocols

The following protocols are designed to yield high-quality NMR data for the unambiguous characterization of 2-(3,4-difluorophenyl)piperidine.

Sample Preparation

A well-prepared sample is fundamental to acquiring high-resolution NMR spectra. The choice of solvent can influence chemical shifts and resolution. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules, while other solvents like DMSO-d₆ or MeOD can be used depending on the solubility and to observe the exchange of labile protons (e.g., N-H).

Protocol:

  • Accurately weigh 5-10 mg of 2-(3,4-difluorophenyl)piperidine.

  • Dissolve the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • For quantitative measurements or precise chemical shift referencing, a known amount of an internal standard such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or a compound like trifluorotoluene for ¹⁹F NMR, can be added.[5]

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample height is sufficient to be within the detection region of the NMR probe.

NMR Data Acquisition

The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Purpose: To identify the number and connectivity of protons in the molecule.

Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Spectral Width: 12-15 ppm, centered around 5-6 ppm.

  • Acquisition Time: 2-4 seconds to ensure good resolution.

  • Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, D1 should be at least 5 times the longest T₁ of the protons.

  • Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.

Purpose: To determine the number of unique carbon environments and identify functional groups.

Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker systems) to simplify the spectrum to singlets for each carbon.[6]

  • Spectral Width: 200-220 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration.[7]

  • Number of Scans: 512-1024 scans, as ¹³C has a low natural abundance.

Purpose: To directly observe the fluorine atoms and their coupling interactions.

Acquisition Parameters:

  • Pulse Sequence: A simple pulse-acquire sequence, often with proton decoupling (e.g., 'zgfhigqn' on Bruker systems for ¹H decoupling).[3]

  • Spectral Width: A wide spectral width of ~250 ppm is a good starting point if the chemical shifts are unknown.[3] For this compound, a smaller range around -110 to -150 ppm can be used.

  • Transmitter Offset: Centered in the expected chemical shift region.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans: 16-128 scans to achieve an adequate signal-to-noise ratio.[3]

Predicted Spectral Analysis and Interpretation

The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of 2-(3,4-difluorophenyl)piperidine, with a focus on the rationale behind the chemical shift and coupling constant assignments. These predictions are based on data from analogous fluorinated piperidine derivatives and fundamental NMR principles.[1][2][8]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-(3,4-difluorophenyl)piperidine is expected to show distinct signals for the aromatic and aliphatic protons. The piperidine ring protons will exhibit complex splitting patterns due to geminal and vicinal couplings, as well as potential conformational effects.

  • Aromatic Protons (H-2', H-5', H-6'): These protons on the difluorophenyl ring are expected to appear in the range of δ 7.0-7.4 ppm. The coupling to the fluorine atoms will result in complex multiplets. H-2' will likely be a doublet of doublets due to coupling with H-6' and the adjacent fluorine at C-3'. H-5' will also be a complex multiplet due to coupling with H-6' and the fluorine at C-4'. H-6' will show coupling to H-2', H-5', and the fluorine at C-4'.

  • Piperidine Protons (H-2 to H-6):

    • H-2 (methine): This proton, being adjacent to the phenyl ring and the nitrogen, will be deshielded and is expected to appear around δ 3.5-4.0 ppm as a multiplet.

    • H-6 (axial and equatorial): These protons are adjacent to the nitrogen and will resonate around δ 2.8-3.2 ppm (equatorial) and δ 2.4-2.8 ppm (axial). They will show geminal coupling to each other and vicinal coupling to the H-5 protons.

    • H-3, H-4, H-5 (methylene protons): These protons will appear as a series of complex, overlapping multiplets in the range of δ 1.4-2.0 ppm.[9]

  • N-H Proton: If not exchanged with the solvent, the N-H proton will appear as a broad singlet, typically between δ 1.5-2.5 ppm. Its chemical shift can be highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by the large C-F coupling constants, which are invaluable for assigning the carbons of the difluorophenyl ring.

  • Aromatic Carbons (C-1' to C-6'):

    • C-3' and C-4' (fluorine-bearing carbons): These will exhibit large one-bond C-F couplings (¹J_CF) in the range of 240-260 Hz, appearing as doublets (or a doublet of doublets if coupled to each other, though this is a four-bond coupling and may not be resolved). They are expected in the region of δ 145-155 ppm.

    • C-1', C-2', C-5', C-6': These carbons will show smaller, two- or three-bond couplings to the fluorine atoms (²J_CF and ³J_CF), which will aid in their assignment.[10] The quaternary carbon C-1' will likely be a weak signal.[11]

  • Piperidine Carbons (C-2 to C-6):

    • C-2: This carbon, attached to the aromatic ring, will be deshielded and is expected around δ 55-65 ppm.

    • C-6: Adjacent to the nitrogen, this carbon will resonate around δ 45-50 ppm.[12]

    • C-3, C-4, C-5: These aliphatic carbons will appear in the range of δ 20-35 ppm.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms, with characteristic couplings.

  • F-3 and F-4: These are expected to resonate in the range of δ -130 to -150 ppm. They will appear as a system of two doublets due to the three-bond F-F coupling (³J_FF). Each signal will be further split into complex multiplets due to couplings with the aromatic protons (H-2', H-5', and H-6'). Proton decoupling will simplify these signals to two doublets.

Summary of Predicted NMR Data

The following table summarizes the predicted chemical shifts and key coupling constants for 2-(3,4-difluorophenyl)piperidine.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Predicted ¹⁹F Chemical Shift (δ, ppm) Key Coupling Constants (J, Hz)
H-2', H-5', H-6'7.0 - 7.4 (m)
H-23.5 - 4.0 (m)
H-62.4 - 3.2 (m)
H-3, H-4, H-51.4 - 2.0 (m)
N-H1.5 - 2.5 (br s)
C-1'135 - 145
C-2'115 - 125
C-3'145 - 155¹J_CF ≈ 240-250
C-4'148 - 158¹J_CF ≈ 245-255
C-5'118 - 128
C-6'120 - 130
C-255 - 65
C-325 - 35
C-420 - 30
C-525 - 35
C-645 - 50
F-3-130 to -140³J_FF ≈ 15-25
F-4-140 to -150³J_FF ≈ 15-25

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the complete NMR characterization of 2-(3,4-difluorophenyl)piperidine, integrating data from multiple NMR experiments.

NMR_Workflow Workflow for NMR Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Final Structure Validation SamplePrep Dissolve 5-10 mg in 0.6 mL CDCl3 Add internal standard (optional) H1_NMR 1D ¹H NMR SamplePrep->H1_NMR C13_NMR 1D ¹³C{¹H} NMR SamplePrep->C13_NMR F19_NMR 1D ¹⁹F{¹H} NMR SamplePrep->F19_NMR H1_Analysis Assign proton signals Analyze multiplicities & J-couplings H1_NMR->H1_Analysis C13_Analysis Assign carbon signals Analyze C-F couplings C13_NMR->C13_Analysis F19_Analysis Assign fluorine signals Analyze F-F and F-H couplings F19_NMR->F19_Analysis TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Optional, for complex cases) Integration Integrate 1D & 2D Data Correlate ¹H, ¹³C, and ¹⁹F signals TwoD_NMR->Integration H1_Analysis->Integration C13_Analysis->Integration F19_Analysis->Integration Structure Final Structure Confirmation Integration->Structure

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(3,4-Difluorophenyl)piperidine Synthesis & Yield Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(3,4-difluorophenyl)piperidine. This building block is a critical intermediate in the development of various CNS and cardiovascular therapeutics. However, its two-step synthesis—comprising a Suzuki-Miyaura cross-coupling followed by heterogeneous catalytic hydrogenation—presents unique chemoselectivity and yield-limiting challenges.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-yielding, scalable synthesis.

Synthetic Workflow Overview

The most scalable route to 2-(3,4-difluorophenyl)piperidine avoids the use of highly reactive Grignard reagents by utilizing a modular Suzuki-Miyaura coupling to form the biaryl system, followed by the controlled reduction of the pyridine ring.

G A 2-Bromopyridine + 3,4-Difluorophenylboronic acid B Suzuki-Miyaura Coupling A->B Pd(dppf)Cl2, K3PO4 Toluene/H2O, 90°C C 2-(3,4-Difluorophenyl)pyridine B->C D Catalytic Hydrogenation C->D PtO2, H2 (50 psi) MeOH/HCl, 25°C E 2-(3,4-Difluorophenyl)piperidine (HCl Salt) D->E

Fig 1: Two-step synthetic workflow for 2-(3,4-difluorophenyl)piperidine highlighting key reagents.

Troubleshooting & FAQs

Q1: Why am I observing significant defluorination (loss of fluorine atoms) during the hydrogenation step?

Cause: Palladium on carbon (Pd/C) is notorious for catalyzing hydrodefluorination (C–F bond cleavage) under hydrogen atmospheres [1]. Palladium readily undergoes oxidative addition into the polarized C–F bonds of the electron-deficient difluorophenyl ring, replacing the fluorine atoms with hydrogen. Solution: Switch your catalyst to Platinum dioxide (PtO


, Adams' catalyst) or Rhodium on carbon (Rh/C). Platinum and Rhodium have significantly higher activation barriers for C–F bond insertion. They are highly chemoselective for the reduction of the 

-system of the pyridine ring while leaving the aryl C–F bonds completely intact [3].
Q2: The hydrogenation of 2-(3,4-difluorophenyl)pyridine stalls at 30-40% conversion. How can I drive it to completion?

Cause: Catalyst poisoning. As the reaction progresses, the product—2-(3,4-difluorophenyl)piperidine—is formed. This secondary amine is a significantly stronger base than the starting pyridine. The free nitrogen lone pair acts as a strong


-donor ligand, coordinating to the active sites on the heterogeneous metal surface and shutting down the catalytic cycle.
Solution:  Conduct the hydrogenation under strongly acidic conditions. By adding 1.1 to 1.5 equivalents of anhydrous HCl (e.g., methanolic HCl) to the reaction mixture, the piperidine nitrogen is protonated to form an ammonium salt (

) immediately upon formation[2]. This eliminates the lone pair's ability to coordinate to the catalyst, allowing the reaction to proceed to >99% conversion.
Q3: During the initial Suzuki-Miyaura coupling, my yield of 2-(3,4-difluorophenyl)pyridine is low, and I see a lot of protodeboronation.

Cause: 3,4-Difluorophenylboronic acid is highly electron-deficient, making it prone to rapid protodeboronation in aqueous basic conditions if the transmetalation step is slower than the degradation pathway. Solution: Minimize water in the system and accelerate transmetalation. Use a biphasic mixture with a high organic-to-aqueous ratio (e.g., Toluene:H


O 10:1) and employ a bulky, highly active palladium catalyst like 

. Replace standard

with anhydrous

, which provides sufficient basicity for boronate activation without promoting excessive hydrolysis.
Q4: I am losing product during the aqueous workup of the final piperidine. How can I improve the isolated yield?

Cause: The free base of 2-(3,4-difluorophenyl)piperidine has partial water solubility, and its protonated forms are highly water-soluble. Standard extraction protocols often leave 15-20% of the product in the aqueous layer. Solution: Prior to extraction, chill the aqueous layer and aggressively basify it to pH > 12 using 6M NaOH to ensure the amine is entirely in its free base form. Extract with a non-polar solvent like Methyl tert-butyl ether (MTBE). To isolate the product cleanly, do not evaporate the free base to dryness; instead, bubble HCl gas or add ethereal HCl to the MTBE layer to precipitate the product as a highly pure, easily filterable hydrochloride salt.

Quantitative Data: Catalyst Optimization for Hydrogenation

The following table summarizes the causal relationship between catalyst selection, reaction media, and the resulting chemoselectivity during the reduction of 2-(3,4-difluorophenyl)pyridine.

Catalyst SystemSolvent / AdditiveConversion (%)Target Piperidine Yield (%)Defluorinated Byproducts (%)
10% Pd/CMeOH (Neutral)35% (Stalled)12%23%
10% Pd/CAcOH (Acidic)100%45%55%
5% Rh/CMeOH + 1.1 eq HCl98%92%< 2%
PtO

(Adams')
MeOH + 1.1 eq HCl >99% 96% < 1%

Conclusion: PtO


 in acidic media provides the optimal balance of high conversion (preventing catalyst poisoning) and high chemoselectivity (preventing hydrodefluorination).

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-(3,4-Difluorophenyl)pyridine (Suzuki Coupling)
  • Setup: In an oven-dried flask under nitrogen, combine 2-bromopyridine (1.0 eq), 3,4-difluorophenylboronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent & Catalyst: Add degassed Toluene/H

    
    O (10:1 v/v) to achieve a 0.2 M concentration. Add 
    
    
    
    (0.03 eq).
  • Reaction: Heat the biphasic mixture to 90°C with vigorous stirring for 4 hours.

  • Self-Validation Checkpoint (TLC): Spot the organic layer on silica TLC (Hexanes/EtOAc 4:1). 2-bromopyridine (Rf ~0.4) should be consumed. The product appears as a bright, UV-active spot at Rf ~0.6. If the starting material persists, spike with an additional 0.01 eq of Pd catalyst.

  • Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography to yield a pale yellow oil.
    
Protocol B: Optimized Hydrogenation to 2-(3,4-Difluorophenyl)piperidine Hydrochloride
  • Setup: In a high-pressure hydrogenation vessel, dissolve 2-(3,4-difluorophenyl)pyridine (1.0 eq) in anhydrous Methanol (0.1 M).

  • Acidification: Slowly add 1.25 M HCl in Methanol (1.1 eq) to pre-form the pyridinium salt.

  • Catalyst Addition: Carefully add

    
     (0.05 eq by weight). Safety Note: PtO
    
    
    
    can ignite methanol vapors; purge the vessel with N
    
    
    before addition.
  • Reaction: Purge the vessel with H

    
     gas three times. Pressurize to 50 psi H
    
    
    
    and stir vigorously at 25°C for 12 hours.
  • Self-Validation Checkpoint (Reaction Monitoring): Withdraw a 50 µL aliquot, basify with 1 drop of 1M NaOH, and extract into 200 µL EtOAc. Spot on TLC (Hexanes/EtOAc 4:1). The starting pyridine is highly UV-active. The product piperidine is UV-inactive but stains intensely purple with Ninhydrin stain (Rf ~0.2). The reaction is complete when the UV-active spot is entirely absent.

  • Workup: Filter the mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with additional Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting solid with cold MTBE to remove trace organic impurities. Filter and dry under vacuum to yield 2-(3,4-difluorophenyl)piperidine hydrochloride as a pristine white powder.

References

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides Source: MDPI URL
  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts Source: PMC - NIH URL
  • Development of a Convergent, Kilogram Scale Synthesis of an Antibacterial Clinical Candidate using an Enantioselective Hydrogenation Source: ResearchGate URL

Technical Support Center: Troubleshooting 2-(3,4-Difluorophenyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for the synthesis of 2-(3,4-difluorophenyl)piperidine—a critical fluorinated building block used in advanced drug discovery.

Synthesizing fluorinated N-heterocycles presents a unique set of chemoselectivity challenges. Whether you are scaling up via the pyridine-hydrogenation route or the lactam-Grignard route, side reactions such as hydrodefluorination, ring-opening, and incomplete reduction can devastate your yield. This guide breaks down the causality of these failures and provides self-validating protocols to ensure reproducible success.

Mechanistic Workflows & Failure Nodes

To troubleshoot effectively, we must first map the reaction pathways. The diagram below illustrates the two primary synthetic routes and the specific nodes where side reactions hijack the process.

G StartA 2-Bromopyridine + 3,4-Difluorophenylboronic acid IntA 2-(3,4-Difluorophenyl)pyridine StartA->IntA Suzuki Coupling SideA1 Hydrodefluorination (Loss of F) IntA->SideA1 Pd/C, High H2 SideA2 Tetrahydropyridine (Incomplete Reduction) IntA->SideA2 Low Catalyst Activity Product 2-(3,4-Difluorophenyl)piperidine (Target API Intermediate) IntA->Product Hydrogenation (Rh cat. / H2) StartB δ-Valerolactam + 3,4-Difluorophenylmagnesium bromide IntB Hemiaminal / Iminium Intermediate StartB->IntB Grignard Addition (-78 °C) SideB1 Bis-addition Product (Ring Opening) IntB->SideB1 Excess Grignard / High Temp SideB2 Enamine Polymerization IntB->SideB2 Poor Trapping IntB->Product Reduction (NaBH4 / TFA)

Fig 1: Synthetic routes to 2-(3,4-difluorophenyl)piperidine highlighting major side reaction nodes.

FAQ & Troubleshooting Guide

Q1: Why am I seeing significant loss of fluorine (hydrodefluorination) during the hydrogenation of 2-(3,4-difluorophenyl)pyridine? The Causality: The carbon-fluorine (C-F) bond is thermodynamically strong, yet highly susceptible to oxidative addition by transition metals like Palladium (Pd) and Platinum (Pt) under hydrogen atmospheres ()[1]. When using standard Pd/C, the metal surface coordinates the fluorinated arene. The proximity of the C-F bond to the active metal hydride species triggers a rapid hydrodefluorination pathway, replacing your essential fluorine atoms with hydrogen[2]. The Solution: You must shift the chemoselectivity from C-F activation to arene dearomatization. Switch your catalyst from Pd/C to a Rhodium-based system. Rhodium on Alumina (Rh/Al₂O₃) or specialized Rh(CAAC) complexes drastically suppress hydrodefluorination ()[3]. Alternatively, utilizing a Rh-catalyzed transfer hydrogenation (using formic acid as the hydrogen source) completely avoids the high-pressure H₂ conditions that exacerbate C-F cleavage ()[4].

Q2: In the lactam-Grignard route, my yield is low, and LC-MS shows an acyclic tertiary amine byproduct. What is happening? The Causality: When 3,4-difluorophenylmagnesium bromide adds to δ-valerolactam, it forms a magnesium hemiaminal intermediate. If the internal temperature rises above -60 °C, this intermediate collapses into a highly electrophilic iminium ion. Because Grignard reagents are present in slight excess, a second equivalent rapidly attacks the iminium, causing the piperidine ring to open and forming a useless 1,1-bis(3,4-difluorophenyl)-5-aminopentane derivative. The Solution: Strict cryogenic control is non-negotiable. Maintain the reaction at -78 °C and utilize a "reverse quench" technique. Instead of letting the reaction warm up, siphon the cold reaction mixture directly into a pre-cooled acidic reducing bath (NaBH₄ in ethanolic HCl or TFA). This instantly protonates and reduces the intermediate before bis-addition can occur.

Q3: How can I prevent the formation of tetrahydropyridines (incomplete reduction) without increasing H₂ pressure and risking hydrodefluorination? The Causality: The first two equivalents of H₂ add relatively easily to the pyridine ring. However, the final double bond (forming the tetrahydropyridine intermediate) is often sterically hindered by the bulky 3,4-difluorophenyl group and electronically deactivated. Brute-forcing the reaction with higher H₂ pressure will only increase hydrodefluorination. The Solution: Lower the LUMO of the intermediate. By adding 1.1 equivalents of Trifluoroacetic acid (TFA) to the hydrogenation mixture, you protonate the tetrahydropyridine to an iminium species. This makes it highly electrophilic, allowing the final reduction step to proceed smoothly at low H₂ pressures (5-10 bar) where the C-F bonds remain perfectly intact.

Quantitative Catalyst Comparison for Pyridine Hydrogenation

To illustrate the critical nature of catalyst and condition selection, below is a comparative data summary for the hydrogenation of 2-(3,4-difluorophenyl)pyridine based on field-validated optimizations.

Catalyst SystemSolvent / AdditiveH₂ PressureConversion (%)Hydrodefluorination (%)Target Piperidine Yield (%)
10% Pd/CMethanol50 bar>99%45.0%52.0%
PtO₂ (Adams' Catalyst)Acetic Acid10 bar85%20.0%60.0%
5% Rh/Al₂O₃MeOH / TFA (1.1 eq)10 bar>99%< 2.0%95.0%
Rh(CAAC) complexHexane50 bar>99%< 1.0%98.0%

Note: Rh(CAAC) represents the state-of-the-art for preserving C-F bonds during dearomatization.

Step-by-Step Experimental Methodologies

Protocol 1: Optimized Hydrogenation of 2-(3,4-Difluorophenyl)pyridine

This protocol is designed as a self-validating system: by tracking the reaction via ¹⁹F-NMR alongside LC-MS, you can independently verify the integrity of the C-F bonds before isolation.

  • Preparation: In a high-pressure Hastelloy autoclave, dissolve 2-(3,4-difluorophenyl)pyridine (10.0 mmol) in anhydrous Methanol (30 mL).

  • Activation: Add Trifluoroacetic acid (TFA, 11.0 mmol, 1.1 eq). Self-Validation Check: The solution should slightly exotherm. Take a 10 µL aliquot for ¹⁹F-NMR to establish the baseline chemical shifts of the intact difluorophenyl group.

  • Catalyst Loading: Add 5% Rh/Al₂O₃ (5 mol% Rh). Purge the vessel with Nitrogen (3x), followed by Hydrogen (3x).

  • Hydrogenation: Pressurize the vessel to 10 bar H₂. Stir vigorously (1000 rpm) at 40 °C for 12 hours.

  • Monitoring: Vent the reactor safely. Take a filtered aliquot for ¹⁹F-NMR and LC-MS. Self-Validation Check: Complete conversion is indicated by the disappearance of the pyridine UV chromophore. The ¹⁹F-NMR must show two distinct fluorine signals matching the baseline, confirming zero hydrodefluorination.

  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate, basify with 2M NaOH to pH 10, and extract with Dichloromethane (3 x 20 mL). Dry over Na₂SO₄ and evaporate to yield the pure piperidine.

Protocol 2: Cryogenic Grignard Addition with In-Situ Reduction

This protocol utilizes a chemical trap to prevent bis-addition and polymerization.

  • Grignard Formation: Prepare a 1.0 M solution of 3,4-difluorophenylmagnesium bromide in anhydrous THF.

  • Cryogenic Addition: In a separate flame-dried flask, dissolve δ-valerolactam (10.0 mmol) in THF (40 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Controlled Dosing: Add the Grignard reagent (11.0 mmol, 1.1 eq) dropwise via a syringe pump over 1 hour, maintaining the internal temperature strictly below -70 °C. Stir for an additional 2 hours at -78 °C.

  • Reductive Quench: Prepare a quenching bath consisting of NaBH₄ (20.0 mmol) in Ethanol (30 mL) acidified with Acetic Acid (5 mL), pre-cooled to -20 °C.

  • Transfer: Using a wide-bore cannula, transfer the -78 °C reaction mixture directly into the vigorously stirring reductive quench bath. Self-Validation Check: If bis-addition was successfully avoided, TLC (Ninhydrin stain) will show a single primary spot for the secondary amine, with no highly non-polar tertiary amine byproducts.

  • Isolation: Allow the mixture to warm to room temperature, stir for 2 hours, quench with saturated aqueous NH₄Cl, and extract with Ethyl Acetate.

References

  • Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry. [Link]

  • Xiao, J., et al. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications. [Link]

  • Love, J. A., et al. (2020). Catalytic Hydrogenolysis of Aryl C−F Bonds Using a Bimetallic Rhodium−Indium Complex. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: 2-(3,4-Difluorophenyl)piperidine Purification & Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification, chiral resolution, and chromatographic analysis of 2-(3,4-Difluorophenyl)piperidine. This compound (CAS 1241683-60-2 for the (R)-enantiomer[1]) is a critical fluorinated building block in pharmaceutical development. Due to its basic secondary amine and chiral center, researchers frequently encounter challenges such as racemic co-crystallization, severe chromatographic peak tailing, and poor enantiomeric resolution.

This guide provides field-proven, self-validating protocols and troubleshooting logic to overcome these bottlenecks.

Part 1: Chiral Resolution Troubleshooting

Causality & Mechanism: The Science of Diastereomeric Salt Formation

The separation of racemic 2-(3,4-difluorophenyl)piperidine relies on classical thermodynamic resolution. The secondary amine of the piperidine ring acts as a strong base, readily forming stable diastereomeric salts when reacted with enantiomerically pure chiral dicarboxylic acids[2][3]. Di-benzoyl-L-tartaric acid is highly recommended; its bulky benzoyl groups amplify the steric differences between the resulting (R,R') and (S,R') diastereomeric salts. This structural divergence drives a significant solubility differential, allowing for efficient separation via fractional crystallization[2][4].

Frequently Asked Questions (FAQs)

Q: Why am I getting poor crystallization or an oil instead of a solid diastereomeric salt? A: Oiling out (liquid-liquid phase separation) occurs when the crystallization kinetics are too fast or the solvent system is too lipophilic. Troubleshooting: Shift the thermodynamic equilibrium by adjusting the solvent composition. A mixture of THF/H₂O (e.g., 80/20 v/v) or Ethanol/Water often provides the necessary polarity to induce nucleation[5]. Additionally, empirical screening of the resolving agent stoichiometry (e.g., using 0.35 to 0.5 molar equivalents of the chiral acid instead of 1.0) can prevent the co-precipitation of the undesired diastereomer[5].

Q: Can I use the resolved diastereomeric salt directly in my next synthetic step? A: Yes. A major advantage of this protocol is that the resolved tartrate or mandelate salt can often be used directly in subsequent reactions (such as amide bond formation) by neutralizing it in situ with a mild base (e.g., DIPEA or TEA), bypassing the need to isolate the free base[2][4].

Experimental Protocol: Self-Validating Diastereomeric Salt Resolution
  • Salt Formation: Dissolve 1.0 equivalent of racemic 2-(3,4-difluorophenyl)piperidine in a THF/H₂O (80:20) solvent system. Heat to 60 °C.

  • Chiral Acid Addition: Slowly add 0.5 equivalents of Di-benzoyl-L-tartaric acid[4]. The sub-stoichiometric amount acts as a thermodynamic filter, preferentially binding the target enantiomer[5].

  • Controlled Cooling: Cool the mixture to room temperature at a rate of 5 °C/hour to promote the growth of high-purity crystals and prevent kinetic trapping of the undesired isomer.

  • Isolation: Filter the precipitated (R)-enriched diastereomeric salt.

  • Validation Step: Perform a chiral HPLC analysis on a small, neutralized aliquot of the solid. If the enantiomeric excess (ee) is < 95%, perform a second recrystallization in n-heptane or ethanol before proceeding[5].

  • Free Base Liberation (Optional): Suspend the salt in a biphasic system of Ethyl Acetate and 1M NaOH. Extract the aqueous layer, dry the organic phase over Na₂SO₄, and concentrate to yield the enantiopure free base[2][3].

ChiralResolution Racemate Racemic 2-(3,4-Difluorophenyl)piperidine AddAcid Add Chiral Resolving Agent (e.g., Di-benzoyl-L-tartaric acid) Racemate->AddAcid Salt Diastereomeric Salt Formation (Thermodynamic Equilibrium) AddAcid->Salt Crystallize Fractional Crystallization (Controlled Cooling in THF/H2O) Salt->Crystallize Solid Solid Phase: (R)-Enantiomer Salt Crystallize->Solid Precipitates Liquid Mother Liquor: (S)-Enantiomer Enriched Crystallize->Liquid Remains Soluble FreeBase Neutralize (NaOH) & Extract to Liberate Free Base Solid->FreeBase

Workflow for the classical chiral resolution of racemic piperidine derivatives.

Part 2: Chromatographic Purification & Analysis (HPLC)

Causality & Mechanism: Overcoming Secondary Interactions

Piperidines notoriously exhibit peak tailing, fronting, and poor recovery on standard silica-based C18 columns. This is caused by secondary ion-exchange interactions between the protonated secondary amine of the piperidine and residual, ionized silanol groups (Si-O⁻) on the stationary phase[6]. To achieve baseline resolution, you must either suppress silanol ionization via mobile phase pH control or utilize a stationary phase with orthogonal retention mechanisms, such as a Pentafluorophenyl (PFP) column[6].

Frequently Asked Questions (FAQs)

Q: Why do I observe severe peak tailing even when using a high-quality C18 column? A: C18 columns rely primarily on hydrophobic interactions. They cannot mask the strong dipole interactions between the basic piperidine nitrogen and the silica support. Furthermore, column overload can exacerbate this distortion[6].

Q: How does a PFP column improve the separation of 2-(3,4-difluorophenyl)piperidine? A: PFP phases offer alternative selectivity. The fluorine atoms on the analyte's 3,4-difluorophenyl group engage in highly specific dipole-dipole, π-π, and fluorine-fluorine interactions with the pentafluorophenyl stationary phase. This orthogonal binding mechanism provides superior selectivity and sharper peak shapes compared to purely hydrophobic C18 interactions[6].

Experimental Protocol: HPLC Method for Fluorinated Piperidines
  • Column Selection: Install a Pentafluorophenyl (PFP) column (e.g., 100 x 4.6 mm, 2.7 µm)[6].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (The low pH < 3.0 ensures the piperidine is fully protonated while suppressing silanol ionization)[6].

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[6].

  • System Setup: Set the flow rate to 1.0 mL/min and the column oven to 30 °C[7].

  • Detection: Set the UV detector to 239 nm (optimized for the fluorophenyl chromophore). If sensitivity is low, utilize a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS), as simple piperidines often lack strong UV absorbance[7].

  • Validation Step: Inject a blank to ensure no carryover. Inject a standard solution (10 µg/mL) and calculate the asymmetry factor (As). If As > 1.5, verify the mobile phase pH or replace the inlet frit.

HPLCTroubleshooting Issue Issue: Peak Tailing & Co-elution CheckCol Is a standard C18 column used? Issue->CheckCol YesC18 Yes CheckCol->YesC18 NoC18 No (PFP/Chiral) CheckCol->NoC18 ActionPFP Switch to PFP Column (Enhances π-π & F-F interactions) YesC18->ActionPFP CheckPH Check Mobile Phase pH NoC18->CheckPH Success Baseline Resolution Achieved ActionPFP->Success ActionPH Lower pH to < 3.0 (Suppresses silanol ionization) CheckPH->ActionPH ActionPH->Success

Logical troubleshooting pathway for resolving peak tailing in fluorinated piperidines.

Quantitative Data Summaries

Table 1: Recommended Chiral Resolving Agents for Piperidine Derivatives
Resolving AgentTypical EquivalentsTarget EnantiomerExpected ee (Post-1st Cryst.)Reference
Di-benzoyl-L-tartaric acid0.5 - 1.0(R)-enantiomer70 - 85%[2][4]
(S)-Mandelic acid1.0(S)-enantiomer60 - 80%[2][4]
Di-p-anisoyl-D-tartaric acid0.35 - 0.5(S)-enantiomer> 70%[5]
Table 2: Optimized HPLC Parameters for Fluorinated Piperidines
ParameterRecommended SettingScientific RationaleReference
Column Phase PFP (100 x 4.6 mm, 2.7 µm)Enhances π-π and F-F interactions, masking silanols.[6]
Mobile Phase A 0.1% Formic Acid in WaterLow pH protonates amine, suppresses silanol ionization.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileMaintains consistent pH across the gradient.[6]
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.[7]
Detection CAD, MS, or UV at 239 nmUV relies solely on the fluorophenyl group's absorbance.[7]

References

  • WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
  • Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development - ACS Publications.[Link]

Sources

Technical Support Center: Troubleshooting Diastereoselectivity in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. Piperidines are ubiquitous structural motifs in pharmaceuticals, and establishing precise relative and absolute stereochemistry around the piperidine core is a critical challenge. This guide provides mechanistic troubleshooting, validated protocols, and actionable solutions for researchers facing diastereoselectivity issues during piperidine synthesis.

Section 1: Troubleshooting Guides & FAQs

Q1: My catalytic hydrogenation of multi-substituted pyridines yields an inseparable mixture of cis and trans piperidines. How can I selectively drive the reaction toward the cis-diastereomer?

Analysis & Causality: The lack of diastereoselectivity in heterogeneous pyridine hydrogenation often stems from incomplete facial control during the sequential addition of hydrogen atoms. Traditional catalysts (like standard Pd/C or Raney Ni) can allow the partially reduced intermediate (e.g., tetrahydropyridine) to desorb from the catalyst, undergo conformational flipping, and re-adsorb on the opposite face. This loss of surface control leads to the formation of trans-isomers.

Solution: To achieve high cis-selectivity, the substrate must remain strongly coordinated to the catalyst surface throughout the entire reduction process, enforcing syn-addition of hydrogen from a single face. Recent advancements demonstrate that using a heterogeneous ruthenium catalyst supported on titanium oxide (Ru-Phen@TiO₂) ensures that multi-substituted pyridines are reduced to cis-piperidines with up to 99% yield and >98% diastereoselectivity[1]. The strong coordination between the phenanthroline-modified Ru nanoparticles and the pyridine ring prevents intermediate desorption[1].

Q2: I am attempting an auxiliary-based asymmetric hydrogenation of pyridines, but my enantiomeric/diastereomeric excess (ee/de) is poor. What factors control the stereochemical outcome?

Analysis & Causality: In auxiliary-directed hydrogenation (e.g., using a chiral oxazolidinone attached to the C2 position of the pyridine), stereocontrol relies on the auxiliary selectively shielding one


-face of the pyridine ring[2]. If the auxiliary rotates freely around the C-N bond, both faces are exposed to the catalyst, leading to racemic or low-de mixtures.

Solution: The key is to lock the conformation of the auxiliary. This is achieved by performing the hydrogenation in an acidic medium (such as acetic acid)[2]. Protonation of the pyridine nitrogen generates a pyridinium ion, which establishes a strong intramolecular hydrogen bond with the carbonyl oxygen of the oxazolidinone auxiliary[2]. This hydrogen-bonding network locks the auxiliary coplanar to the pyridine ring (rotated by 180°), effectively projecting its steric bulk (e.g., an isopropyl group) over one face of the ring[2]. Switching your catalyst to Pd(OH)₂/C under these acidic conditions can boost the ee to 98%[2].

Q3: When using DDQ-mediated oxidative cyclization of enamides to form piperidines, my nucleophilic attack yields a 1:1 mixture of diastereomers. How can I improve facial selectivity?

Analysis & Causality: DDQ-mediated oxidation generates a planar, highly reactive


-unsaturated N-acyliminium ion intermediate[3]. If the tethered nucleophile (e.g., an allylsilane) possesses high conformational flexibility, it can attack the iminium carbon from either the axial or equatorial trajectory, resulting in poor diastereoselectivity.

Solution: Stereocontrol must be engineered into the nucleophile's geometry. Using geometrically pure (Z)-allylsilanes or specific silyl enol ethers dictates a highly ordered, rigid chair-like transition state during the cyclization event[3]. The steric interactions in this rigidified transition state force the nucleophile to attack the N-acyliminium ion from a single face, drastically improving the diastereomeric ratio[3].

Section 2: Data Presentation - Catalyst Selection for Pyridine Hydrogenation

The following table summarizes validated catalytic systems for optimizing diastereoselectivity based on the mechanistic principles discussed above.

Catalyst SystemReaction ConditionsTarget IsomerYield (%)SelectivityMechanistic Advantage
Ru-Phen@TiO₂ H₂ (40 bar), 100 °C, 24hcis-Piperidines80 - 99%>98% cisPhenanthroline ligand stabilizes Ru NPs; prevents intermediate desorption, enforcing syn-addition[4].
PtO₂ / AcOH H₂ (100 bar), RT, 24hChiral Piperidines~85%85% eeAcidic media locks chiral auxiliary conformation via H-bonding[2].
Pd(OH)₂/C / AcOH H₂ (100 bar), RT, 24hChiral Piperidines>90%98% eeOptimal surface interaction for auxiliary-directed asymmetric transfer[2].

Section 3: Standardized Experimental Protocols

Protocol A: Diastereoselective cis-Hydrogenation of Pyridines using Ru-Phen@TiO₂

Self-Validating Principle: The use of a robust, heterogeneous Ru-Phen@TiO₂ catalyst ensures that the reaction is driven by surface-adsorption kinetics, strictly enforcing syn-hydrogenation without intermediate flipping[1].

  • Preparation: In an argon-filled glovebox, charge a stainless-steel autoclave with the substituted pyridine substrate (0.5 mmol) and Ru-Phen@TiO₂ catalyst (5 mol% Ru)[1].

  • Solvent Addition: Add 2.0 mL of anhydrous solvent (e.g., THF or methanol).

  • Pressurization: Seal the autoclave, purge three times with hydrogen gas, and pressurize to 40 bar H₂.

  • Reaction: Heat the reaction mixture to 100 °C and stir at 800 rpm for 24 hours.

  • Workup: Cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Isolation: Centrifuge the mixture to separate the heterogeneous catalyst (which can be washed and reused up to 4 times without significant activity loss)[1]. Concentrate the supernatant under reduced pressure.

  • Validation: Analyze the crude product via ¹H NMR to confirm the cis-diastereomeric ratio. The cis-protons will display characteristic coupling constants (

    
     Hz) corresponding to axial-equatorial relationships in the preferred chair conformation.
    
Protocol B: Auxiliary-Directed Asymmetric Hydrogenation of Pyridines

Self-Validating Principle: The acidic environment is not merely a solvent; it is a stoichiometric requirement to protonate the pyridine, enabling the conformation-locking hydrogen bond with the oxazolidinone auxiliary[2].

  • Substrate Synthesis: Attach the chiral oxazolidinone auxiliary to the 2-position of the pyridine ring via copper-catalyzed cross-coupling[2].

  • Setup: Dissolve the 2-oxazolidinonylpyridine substrate (1.0 mmol) in 5.0 mL of glacial acetic acid in a high-pressure hydrogenation vessel[2].

  • Catalyst Addition: Add 10 mol% of Pd(OH)₂/C (Pearlman’s catalyst)[2].

  • Hydrogenation: Purge the vessel with H₂, pressurize to 100 bar, and stir vigorously at room temperature for 24 hours[2].

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the Pd catalyst, washing with ethyl acetate.

  • Neutralization: Concentrate the filtrate, neutralize with saturated aqueous NaHCO₃, and extract with dichloromethane.

  • Cleavage: The auxiliary undergoes traceless cleavage during the reaction or subsequent workup, directly yielding the highly enantioenriched piperidine hydrochloride salt and recovering the intact auxiliary for reuse[2].

Section 4: Workflows & Visualizations

PiperidineTroubleshooting Start Low Diastereoselectivity in Piperidine Synthesis Identify Identify Synthetic Pathway Start->Identify Path1 Pyridine Hydrogenation Identify->Path1 Path2 Oxidative Cyclization Identify->Path2 Issue1A cis/trans Mixture Path1->Issue1A Issue1B Low ee/de with Auxiliary Path1->Issue1B Issue2 Poor Facial Selectivity Path2->Issue2 Sol1A Switch to Ru-Phen@TiO2 (Enforces syn-addition) Issue1A->Sol1A Surface Control Sol1B Use Acidic Media (AcOH) (Locks conformation via H-bond) Issue1B->Sol1B Steric Shielding Sol2 Use (Z)-Allylsilanes (Rigidifies transition state) Issue2->Sol2 Geometry Control

Caption: Troubleshooting workflow for resolving low diastereoselectivity in piperidine synthesis.

References

  • Title: Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions Source: Chemical Communications (RSC Publishing), 2022 URL: [Link]

  • Title: Efficient Asymmetric Hydrogenation of Pyridines Source: Angewandte Chemie International Edition, 2004 URL: [Link]

  • Title: Diastereoselective Piperidine Synthesis through DDQ-Mediated Oxidative Cyclization of Enamides, N-Vinyl Carbamates, and N-Vinyl Sulfonamides Source: D-Scholarship@Pitt, University of Pittsburgh, 2011 URL: [Link]

Sources

The Knowledge Base: Mechanistic Causality of Over-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Functionalization. This guide is engineered for researchers and drug development professionals dealing with the persistent challenge of over-alkylation during secondary amine modifications.

Direct N-alkylation of piperidine with alkyl halides frequently suffers from a critical flaw: the uncontrolled formation of quaternary ammonium salts[1]. This occurs because the initial product—an N-alkylpiperidine (a tertiary amine)—often possesses greater nucleophilicity than the starting secondary amine. The newly attached alkyl group exerts an inductive electron-donating effect, increasing the electron density on the nitrogen atom[2].

When the reaction kinetics favor the tertiary amine's attack on the remaining electrophile, polyalkylation becomes the dominant pathway, severely depressing the yield of the desired mono-alkylated product[2]. To engineer a self-validating and robust functionalization workflow, chemists must manipulate the concentration gradients of the electrophile or alter the mechanistic pathway entirely (e.g., transitioning to reductive amination or borrowing hydrogen strategies)[3][4].

Troubleshooting Desk: Frequently Asked Questions (FAQs)

Q1: My direct N-alkylation with methyl iodide yields predominantly the dimethylpiperidinium salt. How can I suppress this? Causality & Solution: Highly reactive, unhindered electrophiles like methyl iodide are notorious for over-alkylation. To suppress this, you must artificially lower the concentration of the alkylating agent in the reaction matrix[5]. Use a syringe pump to add the alkyl halide continuously over several hours to a dilute (0.1 M) solution of piperidine[1][6]. Furthermore, invert the stoichiometry: use piperidine in slight excess (1.1 to 1.2 equivalents) relative to the alkyl halide to ensure the secondary amine outcompetes the tertiary amine for the electrophile[1].

Q2: I switched to reductive amination to avoid over-alkylation, but my yields are low because the starting aldehyde is being reduced to an alcohol. What is the mechanistic flaw? Causality & Solution: You are likely using a reducing agent that is too aggressive, such as sodium borohydride (NaBH₄), which reduces the carbonyl before the iminium ion can fully form[7]. Reductive amination inherently prevents over-alkylation because iminium formation occurs only once per amine[2]. To optimize this, switch to a milder hydride source like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents selectively reduce the iminium intermediate over the starting carbonyl[3][7].

Q3: How do steric factors at the C2 position of the piperidine ring influence N-alkylation choices? Causality & Solution: A substituent at the C2 position introduces significant steric hindrance around the nitrogen atom[3]. While this naturally suppresses over-alkylation during direct SN2 alkylation, it also dramatically slows down the initial mono-alkylation. For 2-substituted piperidines, reductive amination is highly recommended, as the iminium intermediate is more electrophilic and less sterically constrained during the hydride attack phase[3].

Workflow Visualizations

DecisionMatrix Start Piperidine N-Functionalization Q1 Is the target alkyl group prone to over-alkylation (e.g., methyl, primary alkyl)? Start->Q1 Reductive Reductive Amination (Aldehyde/Ketone + NaBH(OAc)3) Q1->Reductive Yes Q2 Are transition metals acceptable? Q1->Q2 No Direct Direct Alkylation (Alkyl Halide + Base) DirectControl Use Syringe Pump & Excess Piperidine Direct->DirectControl Mitigate Risk Q2->Direct No Borrowing Borrowing Hydrogen (Alcohol + Ir/Ru Catalyst) Q2->Borrowing Yes

Decision matrix for selecting piperidine N-alkylation strategies.

MechanisticPathway cluster_direct Direct Alkylation Pathway cluster_reductive Reductive Amination Pathway SecAmine Secondary Amine (Piperidine) TertAmine Tertiary Amine (Product) SecAmine->TertAmine R-X (SN2) Iminium Iminium Ion Intermediate SecAmine->Iminium Aldehyde/Ketone (-H2O) QuatSalt Quaternary Ammonium Salt (Over-alkylation Byproduct) TertAmine->QuatSalt Excess R-X High Nucleophilicity TertAmineRed Tertiary Amine (Product) Iminium->TertAmineRed Hydride Reduction (NaBH(OAc)3)

Mechanistic pathways showing the risk of over-alkylation vs. controlled reductive amination.

Data Analytics: Quantitative Comparison of Functionalization Strategies

Functionalization StrategyReagents / CatalystsOver-Alkylation RiskPrimary ByproductsCost & Complexity
Direct N-Alkylation Alkyl halide, K₂CO₃/DIPEA, MeCN/DMFHigh (especially for 1° alkyls)Quaternary ammonium salts, HXLow cost, simple setup
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃, DCE/DCMNegligible Alcohols (if over-reduced)Moderate cost, mild conditions
Borrowing Hydrogen Alcohol, Ir/Ru/Pd Catalyst, BaseNegligible WaterHigh cost, strict inert atmosphere

Protocol Library: Self-Validating Experimental Methodologies

Protocol A: Controlled Direct N-Alkylation (Syringe Pump Method) Design Rationale: This protocol utilizes continuous dilution of the electrophile to kinetically favor the secondary amine over the newly formed tertiary amine[1][6].

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (Nitrogen or Argon).

  • Amine Loading: Add piperidine (1.1 to 1.2 equivalents) and anhydrous acetonitrile (MeCN) to achieve a 0.1 M solution[1][6]. Add 1.5 equivalents of a non-nucleophilic base (e.g., K₂CO₃ or DIPEA)[3]. Begin magnetic stirring at room temperature.

  • Electrophile Loading: Dissolve the alkyl halide (1.0 equivalent) in a small volume of anhydrous MeCN and load it into a gas-tight syringe[1].

  • Controlled Addition: Mount the syringe on a programmable syringe pump. Introduce the alkyl halide to the piperidine solution at a continuous rate over 4 to 6 hours[6].

  • Validation & Workup: Monitor by LC-MS. Once the alkyl halide is consumed, concentrate the mixture under reduced pressure. Partition between ethyl acetate and 1M aqueous NaOH. The organic layer will contain the mono-alkylated free base, leaving any trace quaternary salts safely partitioned in the aqueous phase.

Protocol B: Highly Selective Reductive Amination Design Rationale: Bypasses SN2 kinetics entirely. The use of NaBH(OAc)₃ ensures the carbonyl is not reduced before the iminium intermediate is formed[3][7].

  • Imine Formation: In a dry round-bottom flask under nitrogen, dissolve the target aldehyde or ketone (1.0 equivalent) and piperidine (1.05 equivalents) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)[7].

  • Acid Catalysis (Optional): For sterically hindered or less reactive carbonyls, add a catalytic amount of glacial acetic acid (0.1 equivalents) to accelerate iminium formation[7]. Stir for 1-2 hours at room temperature.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 equivalents) to the stirring solution[3][7]. The reaction is mildly exothermic; maintain at room temperature using a water bath if necessary.

  • Validation & Workup: Stir for 12 hours. Quench the reaction by the slow addition of saturated aqueous NaHCO₃ (Caution: gas evolution). Extract with DCM. The crude tertiary amine is typically >95% pure regarding over-alkylation artifacts and can be purified via flash chromatography.

References

  • Benchchem - Managing Side Reactions in Piperidine Functionalization. Available at: 1

  • Benchchem - Optimizing Reductive Amination for Piperidine Synthesis. Available at: 7

  • Benchchem - Common Challenges in Working with Piperidine-Based Compounds. Available at: 5

  • ResearchGate - Procedure for N-alkylation of Piperidine? Available at:6

  • Technical University of Denmark (DTU) - Iridium- and Ruthenium-Catalyzed N-alkylation of Amines. Available at: 8

  • Benchchem - Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Available at: 3

  • Master Organic Chemistry - Reductive Amination, and How It Works. Available at:2

  • ACS Publications - NNO Pincer-Supported Pd(II)-Catalyzed Reductive N-Alkylation of Challenging Nitroarenes with Alcohols via Borrowing Hydrogen Strategy. Available at: 4

Sources

Validation & Comparative

2-(3,4-Difluorophenyl)piperidine vs. Non-Fluorinated Analogs: A Comprehensive Activity & Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the piperidine ring is a foundational pharmacophore. However, the unsubstituted 2-phenylpiperidine scaffold frequently suffers from rapid metabolic clearance and off-target cardiotoxicity. The strategic transition to the 2-(3,4-difluorophenyl)piperidine motif represents a masterclass in rational drug design. By introducing two highly electronegative fluorine atoms at the meta and para positions of the aromatic ring, researchers can simultaneously block primary metabolic liabilities, enhance target receptor affinity via multipolar interactions, and modulate the basicity of the adjacent piperidine nitrogen to improve safety profiles.

This guide objectively compares the pharmacological and physicochemical performance of the 2-(3,4-difluorophenyl)piperidine scaffold against its non-fluorinated counterpart, providing actionable experimental workflows for validation.

Mechanistic Rationale: The Power of 3,4-Difluorination

The superiority of the 3,4-difluorinated scaffold over the unsubstituted phenyl analog is driven by three distinct physicochemical shifts:

A. Metabolic Shielding (Pharmacokinetics)

The unsubstituted phenyl ring is highly susceptible to cytochrome P450 (CYP450)-mediated oxidation, specifically para- and meta-hydroxylation. Fluorine, being the most electronegative element while maintaining a van der Waals radius similar to hydrogen, acts as a robust metabolic block[1]. The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol), effectively preventing CYP-mediated hydrogen abstraction and drastically extending the compound's intrinsic half-life.

B. Target Affinity via Multipolar Interactions (Pharmacodynamics)

The 3,4-difluoro substitution creates a strong local dipole moment that alters the electrostatic potential of the aromatic


-cloud. This electron withdrawal enhances the scaffold's ability to engage in edge-to-face 

-stacking and orthogonal multipolar interactions within the hydrophobic pockets of target proteins (e.g., monoamine transporters or dopamine receptors), frequently resulting in a logarithmic improvement in binding affinity (

)[2].
C. Amine Basicity and hERG Liability (Safety)

A critical, yet often overlooked, advantage of fluorinating the adjacent aromatic ring is the inductive electron-withdrawing effect exerted on the piperidine nitrogen. This effect slightly lowers the pKa of the secondary amine (from ~9.2 to ~8.5). Because high basicity is a primary driver of off-target binding to the hERG potassium channel (which can lead to fatal cardiac arrhythmias), this pKa modulation significantly widens the therapeutic window[3].

Comparative Performance Data

The following table synthesizes representative quantitative data demonstrating the pharmacological shift when transitioning from a non-fluorinated to a 3,4-difluorinated piperidine scaffold.

Parameter2-Phenylpiperidine Analog (Non-Fluorinated)2-(3,4-Difluorophenyl)piperidine AnalogMechanistic Impact / Rationale
Target Affinity (

)
~140 nM~5.5 nM3,4-diF enhances

-stacking and multipolar interactions in the receptor binding pocket.
Microsomal Half-Life (

)
15 min>120 minFluorine sterically and electronically blocks para/meta CYP450 hydroxylation sites.
Intrinsic Clearance (

)
85 µL/min/mg<10 µL/min/mgSignificant reduction in hepatic liability, allowing for lower in vivo dosing.
Amine Basicity (pKa) 9.28.5Inductive electron withdrawal by the difluorophenyl group lowers nitrogen electron density.
hERG Inhibition (IC50) 1.2 µM (High Risk)>30 µM (Low Risk)Lower pKa reduces electrostatic binding to hERG potassium channels, mitigating cardiotoxicity.
Lipophilicity (cLogP) 2.83.4Increased lipophilicity improves Blood-Brain Barrier (BBB) penetration for CNS targets.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific controls to prove causality—ensuring that the observed data is a direct result of the compound's structure rather than assay artifacts.

Protocol A: In Vitro Microsomal Stability Assay (Metabolic Clearance)

Objective: Quantify the metabolic degradation rate (


 and 

) to validate the metabolic shielding effect of the fluorine atoms. Causality & Validation: We utilize Human Liver Microsomes (HLM) as they contain the full complement of CYP enzymes. A minus-NADPH control is mandatory; because NADPH is the required electron donor for CYP450 activity, any degradation in the absence of NADPH indicates chemical instability rather than true metabolic clearance.

Step-by-Step Workflow:

  • Preparation: Thaw HLM on ice and dilute to a final protein concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Addition: Spike the test compounds (Non-fluorinated vs. 3,4-Difluorinated) into the HLM suspension to achieve a final concentration of 1 µM. Keep organic solvent (DMSO) below 0.1% to prevent CYP inhibition.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Quenching: At designated time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate

    
     using the slope of the natural log of the percentage remaining versus time.
    
Protocol B: Radioligand Binding Assay (Target Affinity)

Objective: Determine the binding affinity (


) of the analogs to validate the pharmacodynamic enhancement provided by the 3,4-difluorophenyl group.
Causality & Validation:  To accurately measure specific binding, we must account for radioligand sticking to the plastic plates or lipid membranes. This is self-validated by running a "Non-Specific Binding" (NSB) control well containing a massive excess (10 µM) of an unlabeled reference ligand. Specific binding is calculated as Total Binding minus NSB.

Step-by-Step Workflow:

  • Membrane Preparation: Dilute target-expressing cell membranes (e.g., dopamine or serotonin receptors) to 10 µg protein/well in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation Setup: In a 96-well plate, combine 100 µL of membranes, 50 µL of [

    
    H]-labeled reference radioligand (at a concentration equal to its known 
    
    
    
    ), and 50 µL of the test compound at varying concentrations (10
    
    
    to 10
    
    
    M).
  • Controls: Include wells for Total Binding (vehicle only) and NSB (10 µM cold reference ligand).

  • Equilibration: Seal the plate and incubate at 25°C for 60 minutes with gentle shaking to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial step: Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour prior to use to neutralize the negative charge of the glass fibers, preventing non-specific radioligand adherence.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Quantify bound radioactivity using a liquid scintillation counter. Calculate the

    
     via non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Pathway Visualization

The following diagram illustrates the divergent pharmacological pathways resulting from the structural modification of the piperidine scaffold.

G cluster_phenyl 2-Phenylpiperidine (Non-Fluorinated) cluster_fluoro 2-(3,4-Difluorophenyl)piperidine P_Node Unshielded Phenyl Ring High Amine pKa (~9.2) P_Metab Rapid CYP450 Hydroxylation (High Clearance) P_Node->P_Metab P_Tox Strong hERG Binding (Cardiotoxicity Risk) P_Node->P_Tox F_Node Fluorine Steric/Electronic Shield Lowered Amine pKa (~8.5) F_Metab Blocked para/meta Oxidation (Extended Half-Life) F_Node->F_Metab F_Tox Reduced hERG Affinity (Improved Safety) F_Node->F_Tox F_Aff Enhanced Target Affinity (Multipolar Interactions) F_Node->F_Aff

Caption: Pharmacological and metabolic divergence between non-fluorinated and 3,4-difluorinated scaffolds.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate.[Link]

  • New Class of Antitrypanosomal Agents Based on Imidazopyridines. National Institutes of Health (PMC).[Link]

Sources

Structure-Activity Relationship (SAR) of 2-Substituted Piperidine Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-substituted piperidine scaffold is a highly privileged structure in medicinal chemistry, serving as the core for numerous central nervous system (CNS) therapeutics. This guide provides an objective, data-driven comparison of 2-arylpiperidine derivatives, focusing specifically on their application as Neurokinin-1 (NK1) receptor antagonists . By tracing the structural evolution from the prototypical CP-99,994 to the clinically approved Aprepitant, we will analyze the causality behind specific structural modifications, their impact on receptor binding, and the experimental protocols required to validate their pharmacological profiles.

Introduction & Mechanistic Rationale

The piperidine ring offers a rigid, three-dimensional framework that precisely orients functional groups to interact with complex G-protein coupled receptors (GPCRs)[1]. In the context of NK1 receptor antagonism, the spatial relationship between the basic nitrogen of the piperidine and the 2-aryl substituent is critical for competing with the endogenous peptide agonist, Substance P[2].

The mechanistic rationale for utilizing 2-substituted piperidines lies in their ability to wedge into the lipophilic orthosteric binding pocket of the NK1 receptor. The basic secondary amine typically forms a critical hydrogen bond network with the receptor, while the 2-aryl group engages in


 stacking or hydrophobic interactions with transmembrane helices[3].

Comparative Analysis: Evolution of NK1 Receptor Antagonists

The development of clinically viable NK1 antagonists required overcoming significant pharmacokinetic hurdles, primarily poor oral bioavailability and off-target basicity. The evolution of the CP-99,994 lineage perfectly illustrates rational SAR optimization[2].

Table 1: SAR and Pharmacological Profile Comparison
CompoundR1 (Piperidine N)R2 (C2 Position)R3 (C3 Position)NK1R Affinity (

)
Key Mechanistic Advantage
CP-99,994 -HPhenyl2-Methoxybenzylamine~0.25 nMPrototypical high-affinity antagonist; limited by poor oral bioavailability and rapid metabolism[4].
L-733,060 -HPhenyl3,5-Bis(

)benzyl ether
~0.8 nMReplacement of the amine linker with an ether linkage and addition of

groups enhances lipophilicity and metabolic stability[2].
Aprepitant TriazolinonePhenyl3,5-Bis(

)benzyl ether
~0.1 nMAddition of the triazolinone ring reduces the basicity of the piperidine nitrogen, drastically improving oral bioavailability and CNS penetration[2].

Causality in SAR Choices: The transition from CP-99,994 to L-733,060 involved replacing the 2-methoxybenzylamine moiety with a 3,5-bis(trifluoromethyl)benzyl ether[2]. This choice was driven by the need to eliminate the metabolically labile benzylic amine and increase lipophilicity for blood-brain barrier penetration. Subsequently, Aprepitant was developed by functionalizing the piperidine nitrogen with a 3-oxo-1,2,4-triazol-5-yl moiety. This specific modification was chosen to reduce the


 of the basic amine, mitigating off-target calcium channel blockade while maintaining the critical hydrogen bond acceptor properties required for NK1R affinity[2].

Structural Biology & Binding Modes

Recent high-resolution crystal structures of the human NK1 receptor (e.g., PDB: 6HLL) have elucidated the precise binding modes of these antagonists[3]. The 2,3-cis-substituted-piperidine core of CP-99,994 is laterally wedged between the side chains of F268 and Q165 in the NK1 receptor. The Q165 residue is positioned to concomitantly hydrogen-bond the piperidine core, anchoring the antagonist in the inactive state conformation[3].

NK1_Signaling SP Substance P (Agonist) NK1R NK1 Receptor (Gq-Coupled) SP->NK1R Activates Antagonist 2-Substituted Piperidine (e.g., Aprepitant) Antagonist->NK1R Blocks PLC Phospholipase C (PLC) NK1R->PLC Gq alpha subunit IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Ca2+ Release (ER) IP3->Ca2 Binds IP3R Response Neurogenic Inflammation & Emesis Ca2->Response Cellular signaling

Figure 1: Substance P-mediated NK1 receptor signaling pathway and blockade by piperidine antagonists.

Experimental Protocols

To accurately assess the performance of novel 2-substituted piperidine analogs, researchers must employ rigorous, self-validating experimental systems. Below are the standard methodologies for synthesis and functional evaluation.

Methodology 1: Stereoselective Synthesis of the 2-Arylpiperidine Core

Causality of Choice: The NK1 receptor binding pocket is highly stereospecific. The (2S,3S) enantiomer of CP-99,994 is orders of magnitude more potent than its enantiomer[1]. Therefore, a stereoselective synthetic route is mandatory.

  • Starting Material Preparation: Begin with a chiral pool precursor or utilize an asymmetric reduction of a substituted pyridine core to establish the absolute stereochemistry at the C2 position.

  • C3 Functionalization: Protect the piperidine nitrogen (e.g., with a Boc group). Perform a diastereoselective functionalization at the C3 position to install the necessary hydroxyl or amine linker. The existing C2 stereocenter dictates the facial attack, ensuring the required cis-relationship.

  • Etherification/Amination: React the C3 intermediate with the appropriate benzyl halide (e.g., 3,5-bis(trifluoromethyl)benzyl bromide for L-733,060 analogs) under basic conditions (NaH, DMF).

  • Deprotection & N-Functionalization: Remove the Boc protecting group using TFA/DCM. If synthesizing an Aprepitant analog, couple the free secondary amine with the triazolinone moiety using standard cross-coupling or nucleophilic substitution conditions.

Methodology 2: In Vitro FLIPR Calcium Mobilization Assay

Causality of Choice: Because NK1R is a


-coupled receptor, simple radioligand binding assays (

) do not distinguish between agonists and antagonists. The Fluorometric Imaging Plate Reader (FLIPR) assay measures real-time intracellular calcium release, providing functional validation (

) of the antagonist's ability to block Substance P-induced signaling[5].

Self-Validating Controls: The assay must include a baseline fluorescence read, a positive control (Substance P alone), a reference antagonist (Aprepitant), and a Z'-factor calculation (>0.5) to ensure assay robustness.

  • Cell Culture: Seed CHO cells stably expressing the human NK1 receptor into 384-well black-wall, clear-bottom plates at a density of 10,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20

    
     of Fluo-4 AM calcium-sensitive dye (dissolved in assay buffer with probenecid to prevent dye efflux). Incubate for 60 minutes at 37°C.
    
  • Compound Addition: Add 10

    
     of the 2-substituted piperidine test compounds (serially diluted) and pre-incubate for 30 minutes to allow for receptor equilibration.
    
  • Agonist Challenge: Using the FLIPR instrument, inject 10

    
     of Substance P at an 
    
    
    
    concentration.
  • Data Acquisition: Record fluorescence (Excitation: 488 nm, Emission: 510-570 nm) continuously for 3 minutes. Calculate the

    
     based on the maximum fluorescence peak relative to the vehicle control.
    

Workflow Step1 Step 1: Cell Culture CHO cells expressing human NK1R Step2 Step 2: Dye Loading Incubate with Fluo-4 AM calcium dye Step1->Step2 Step3 Step 3: Compound Addition Pre-incubate with antagonists Step2->Step3 Step4 Step 4: Agonist Challenge Inject Substance P (EC80) Step3->Step4 Step5 Step 5: FLIPR Readout Measure real-time fluorescence Step4->Step5

Figure 2: Step-by-step workflow for the FLIPR calcium mobilization assay to evaluate NK1 antagonists.

Conclusion

The 2-substituted piperidine scaffold remains a cornerstone in the development of GPCR antagonists. As demonstrated by the progression from CP-99,994 to Aprepitant, careful modulation of the piperidine nitrogen and the C2/C3 substituents allows medicinal chemists to fine-tune receptor affinity, reduce basicity-driven toxicity, and optimize oral bioavailability. Utilizing robust structural biology insights alongside functional FLIPR assays ensures a comprehensive and predictive SAR campaign.

References

  • NK1 receptor antagonist Source: Wikipedia URL:[Link]

  • Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists Source: Nature Communications URL:[Link]

  • Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis Source: ChemRxiv URL:[Link]

  • NK1 receptor Source: IUPHAR Guide to IMMUNOPHARMACOLOGY URL:[Link]

Sources

Safety Operating Guide

A Scientist's Guide to the Safe Disposal of 2-(3,4-Difluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(3,4-Difluorophenyl)piperidine. As a halogenated heterocyclic compound, its disposal requires specific procedures to ensure laboratory safety, environmental protection, and regulatory adherence. This document moves beyond a simple checklist to explain the scientific rationale behind each step, empowering researchers to make informed and safe decisions.

Core Principle: Hazard-Based Waste Management

The entire disposal process for 2-(3,4-Difluorophenyl)piperidine is dictated by its chemical structure and resulting hazard profile. Its piperidine core suggests potential flammability and corrosivity, similar to the parent compound, piperidine.[1][2][3][4][5] The difluorophenyl group classifies it unequivocally as a halogenated organic compound .[6][7][8]

This classification is the single most important factor for its disposal. Halogenated wastes cannot be mixed with non-halogenated solvent waste.[9] The reason is purely chemical: during incineration, the fluorine atoms can form corrosive and toxic hydrogen fluoride (HF) gas. Licensed disposal facilities use specialized incinerators with "scrubbers" to neutralize these acidic gases, a process that is more complex and costly than fuel blending, which is sometimes used for non-halogenated solvents.[6] Cross-contamination of waste streams can lead to regulatory fines and significantly increased disposal costs for the entire laboratory.[6]

Safety First: Personal Protective Equipment (PPE) and Engineering Controls

Before beginning any waste consolidation or disposal procedure, it is imperative to establish a safe working environment. This involves a combination of engineering controls and appropriate PPE. All waste handling should occur within a certified chemical fume hood to minimize inhalation exposure.[10]

Equipment Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Based on its structural similarity to other piperidine derivatives, dermal contact is presumed to be toxic.[2][10]
Eye/Face Protection Safety goggles with side shields and a face shield.Protects against accidental splashes, which may cause severe eye damage.[5][10]
Body Protection Chemical-resistant lab coat.Prevents contamination of personal clothing and skin.[2][10]
Respiratory Not required if handling is performed in a fume hood.A fume hood provides adequate ventilation to prevent inhalation of potentially toxic vapors.[10][11]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment waste is generated. The following workflow ensures safety and compliance from the point of generation to final pickup.

Step 1: Waste Segregation and Characterization

This is the most critical step. The decision process outlined in the diagram below must be followed to prevent improper mixing of waste streams.

Caption: Waste Segregation Decision Workflow for 2-(3,4-Difluorophenyl)piperidine.

Step 2: Container Selection and Labeling

The integrity of your waste management system relies on proper containment and communication.

  • Select an Appropriate Container : Use only UN-approved hazardous waste containers that are compatible with the chemical.[6] The container must have a secure, screw-top cap to prevent leaks and vapor escape.[9][12] Do not leave funnels in the container opening.[12]

  • Label Correctly and Immediately : The container must be labeled before the first drop of waste is added.[9] The label must include:

    • The words "Hazardous Waste".[2][10][12]

    • The full chemical name: "2-(3,4-Difluorophenyl)piperidine". Do not use abbreviations or chemical formulas.[12][13]

    • For mixtures, list all components and their approximate percentages.[12]

    • Appropriate hazard pictograms (e.g., flammable, corrosive, toxic).[2]

Step 3: Waste Accumulation and Storage

All waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area should be under the control of the laboratory personnel and away from drains or sources of ignition.[12][14]

  • Liquid Waste : Add waste to the appropriate halogenated liquid waste container. Keep the container sealed at all times except when actively adding waste.[9][12]

  • Solid Waste : Collect contaminated items such as gloves, absorbent paper, and empty vials in a designated solid hazardous waste container.[2]

  • "Empty" Containers : Containers that held the pure compound must be triple-rinsed with a suitable solvent.[2] The rinsate from this process is considered hazardous and must be collected and disposed of as halogenated liquid waste.[2] After rinsing, the container can be managed according to your institution's specific guidelines.[2]

Step 4: Arranging for Final Disposal

Chemical waste cannot be disposed of in the regular trash or poured down the sewer system.[6][13][15]

  • Contact EHS : When your waste container is approximately 90% full, contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.[12]

  • Documentation : Accurately complete all required waste disposal forms or tags provided by your EHS office.[2][13] This documentation is part of the "cradle-to-grave" tracking system mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16]

  • Professional Disposal : Your EHS office will arrange for the collected waste to be transported and disposed of by a licensed hazardous waste facility.[2][15]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.[2]

  • Ventilate : Ensure the area is well-ventilated; maintain the fume hood sash at the lowest practical height.[2]

  • Contain : For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite.[1][2] Do not use paper towels or other combustible materials.

  • Collect : Using non-sparking tools, carefully collect the absorbed material and place it in a labeled hazardous waste container for disposal.[1][10]

  • Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[2]

  • Report : Report all spills to your supervisor and your institution's EHS office.[2]

Regulatory Framework: The Basis of Compliance

All procedures outlined in this guide are designed to comply with major federal regulations. The Environmental Protection Agency (EPA) , through the Resource Conservation and Recovery Act (RCRA) , establishes the legal framework for "cradle-to-grave" management of hazardous materials.[13][16] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety, including the Hazard Communication Standard (29 CFR 1910.1200) and regulations for handling flammable liquids (29 CFR 1910.106), which inform the PPE and safe handling requirements.[14][17][18][19]

By adhering to this guide, you ensure not only the safety of yourself and your colleagues but also maintain full compliance with federal and local regulations, protecting both your institution and the environment.

References

  • Environmental Health and Safety, University of Tennessee Knoxville. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • Action Hazmat. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • ChemSupply Australia. (2023). Safety Data Sheet: PIPERIDINE. Retrieved from [Link]

  • US FUSION & Specialty Construction. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Standards. Retrieved from [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • US Compliance. (2025). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Retrieved from [Link]

  • MCF Environmental Services. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Retrieved from [Link]

  • Tetra Tech. (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • Mancomm. (2025). Hazardous Materials Compliance: OSHA Standards and Best Practices. Retrieved from [Link]

  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]

  • Illinois Pollution Control Board. (n.d.). Section 729.241 Aqueous Solutions of Halogenated Compounds. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (2000). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(3,4-Difluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide for 2-(3,4-Difluorophenyl)piperidine

Handling fluorinated aryl piperidines requires a rigorous, scientifically grounded approach to laboratory safety. 2-(3,4-Difluorophenyl)piperidine is a critical building block in drug discovery, particularly in the synthesis of neuroactive compounds and targeted therapeutics. However, its chemical structure—combining a basic secondary amine with a lipophilic difluorophenyl ring—presents specific handling challenges.

As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step operational protocol for the safe handling, dispensing, and disposal of this compound. Our goal is to ensure your workflow is not only compliant but mechanistically optimized for safety.

Chemical Profile and Mechanistic Hazard Assessment

Before handling any chemical, it is crucial to understand why it is hazardous at a molecular level.

PropertyQuantitative Data / IdentifierMechanistic Rationale
CAS Number 1016760-10-3 (Racemic) 1241683-60-2 (R-enantiomer)Unique identifier for the chemical substance [1].
Molecular Formula C11H13F2NThe presence of fluorine atoms increases lipophilicity.
Molecular Weight 197.22 g/mol Low molecular weight facilitates rapid dermal absorption.
GHS Hazard Codes H302, H315, H319, H335Acute toxicity (oral), skin/eye irritation, respiratory irritation [1].

The Causality of Hazards: The secondary amine in the piperidine ring acts as both a base and a nucleophile. Upon contact with physiological moisture (sweat, tears, mucous membranes), it undergoes localized hydrolysis, raising the pH and causing rapid saponification of tissue lipids (H315, H319). Furthermore, the 3,4-difluorophenyl substitution significantly increases the molecule's partition coefficient (LogP) compared to an unsubstituted piperidine. This enhanced lipophilicity allows the molecule to bypass the stratum corneum more efficiently, increasing the risk of systemic absorption and acute toxicity (H302) [1, 3].

Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks associated with 2-(3,4-Difluorophenyl)piperidine, standard laboratory PPE must be upgraded. The following matrix outlines the required equipment and the scientific rationale behind each choice[2, 4].

PPE CategorySpecificationMechanistic Rationale
Hand Protection Butyl rubber or heavyweight Nitrile (>0.11 mm thickness).Piperidine derivatives are highly penetrative to standard latex. Butyl rubber provides superior chemical resistance against basic amines, preventing breakthrough and dermal exposure.
Eye Protection Indirect-vent chemical splash goggles.The basicity of the amine can cause severe corneal damage. Indirect venting prevents vapor accumulation while blocking liquid splashes.
Body Protection Flame-retardant, chemical-resistant lab coat (e.g., Nomex or treated cotton).Prevents fabric degradation and skin contact in the event of a spill.
Respiratory Handled exclusively inside a Class II Fume Hood.Prevents inhalation of irritating vapors (H335). If handled outside a hood (not recommended), an ABEK1-P3 respirator cartridge is required.

Operational Workflow: Handling & Dispensing

Every operational step must be a self-validating system. Do not proceed to the next step unless the current step's success criteria are met.

Step 1: Environmental Setup and Verification

  • Action: Turn on the fume hood and verify the face velocity is between 80-100 feet per minute (fpm).

  • Validation: Check the digital airflow monitor. Visually confirm flow by taping a small piece of tissue to the sash; it should pull steadily inward.

  • Rationale: Ensures adequate capture of any aerosolized particulates or vapors before they reach the operator's breathing zone.

Step 2: PPE Donning and Integrity Check

  • Action: Don the lab coat, goggles, and double-layer gloves (inner standard nitrile, outer butyl rubber).

  • Validation: Perform a "roll and press" test on the outer gloves to check for microscopic pinholes. Trap air in the glove, roll the cuff tightly, and apply pressure. If it deflates, discard and replace.

  • Rationale: Micro-tears in gloves are the leading cause of unnoticed dermal exposure to lipophilic amines.

Step 3: Dispensing Protocol

  • Action: Place the sealed container of 2-(3,4-Difluorophenyl)piperidine into the fume hood. Use an anti-static weighing spatula (for solids) or a positive-displacement pipette (for liquids/oils).

  • Validation: Weigh the material directly into a pre-tared, sealable reaction vessel (e.g., a septum-capped vial) rather than an open weigh boat.

  • Rationale: Transferring the compound in a sealed state prevents aerosolization and minimizes the surface area exposed to ambient air, reducing both oxidation of the amine and exposure risk.

Step 4: Post-Operation Decontamination

  • Action: Wipe down the exterior of the chemical container and the balance with a solvent-dampened wipe (e.g., isopropanol), followed by a dry wipe.

  • Validation: Visually ensure no residue remains on the balance pan or hood surface.

  • Rationale: Prevents cross-contamination and protects the next operator from unrecognized exposure.

Spill Response and Disposal Plan

In the event of a spill, immediate and chemically sound neutralization is required [3, 4].

Step-by-Step Spill Mitigation:

  • Isolate: Alert personnel and lower the fume hood sash to maximize exhaust velocity over the spill.

  • Neutralize: Do NOT use strong acids (e.g., HCl, H2SO4) to neutralize the basic amine, as this will cause a violent exothermic reaction and aerosolize the chemical. Instead, generously apply a mild, solid acid such as 5% Citric Acid powder or Sodium Bisulfate over the spill.

  • Absorb: Once neutralized, cover the area with an inert absorbent material like diatomaceous earth or clean sand.

  • Collect: Use a non-sparking plastic scoop to transfer the absorbed material into a hazardous waste container labeled "Corrosive/Toxic Amine Waste."

  • Wash: Wash the spill surface with copious amounts of water and a mild detergent to remove residual salts.

Operational Workflow Diagram

G Start Pre-Operation: Verify Fume Hood Airflow (>80 fpm) PPE Don PPE: Butyl Rubber Gloves, Goggles, Lab Coat Start->PPE Handling Dispensing 2-(3,4-Difluorophenyl)piperidine PPE->Handling Spill Spill Occurs? Handling->Spill Neutralize Neutralize: Apply 5% Citric Acid & Diatomaceous Earth Spill->Neutralize Yes Proceed Proceed to Reaction/Assay Spill->Proceed No Dispose Hazardous Waste Disposal (EPA Protocols) Neutralize->Dispose Proceed->Dispose Post-Reaction Waste

Workflow and hazard mitigation pathway for handling 2-(3,4-Difluorophenyl)piperidine.

References

  • ChemScene. "(R)-2-(3,4-difluorophenyl)
  • Penta Chemicals.
  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Piperidine." NJ.gov.
  • Carl Roth.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.